Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 7-bromo-2H-benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-6(10)8-7(4-5)11-13-12-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZDKZUAVJDISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NNN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzotriazole core is a versatile scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. The strategic placement of a bromine atom and an ethyl carboxylate group on the benzotriazole ring offers opportunities for further chemical modification, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Synthetic Strategy Overview
The synthesis of this compound can be logically approached through a multi-step sequence starting from commercially available materials. The core of this strategy involves the construction of the benzotriazole ring via diazotization and intramolecular cyclization of a substituted ortho-phenylenediamine precursor. The key steps are outlined below:
-
Bromination of a Substituted Aminonitrobenzoate: Introduction of the bromine atom at a specific position on the aromatic ring.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amino group to generate the required ortho-diamine.
-
Diazotization and Intramolecular Cyclization: Formation of the 1,2,3-triazole ring to yield the final benzotriazole structure.
This synthetic route is illustrated in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis
Part 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate
The initial step involves the regioselective bromination of Ethyl 4-amino-3-nitrobenzoate. The directing effects of the amino and nitro groups on the aromatic ring guide the incoming bromine atom to the desired position.
Reaction Mechanism: The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In this case, the position ortho to the amino group and meta to the nitro group is sterically hindered. The other position ortho to the amino group is electronically favored for electrophilic substitution.
Experimental Protocol:
A detailed protocol for the bromination of a similar substrate is available and can be adapted for this synthesis.[1]
-
Dissolution: Dissolve Ethyl 4-amino-3-nitrobenzoate in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromine Addition: Slowly add a solution of bromine in DCM to the reaction mixture at a controlled temperature, typically around 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium thiosulfate or sodium sulfite to quench the excess bromine.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Reagent | Molar Equiv. |
| Ethyl 4-amino-3-nitrobenzoate | 1.0 |
| Bromine | 1.5 |
Part 2: Synthesis of Ethyl 3,4-diamino-5-bromobenzoate
The second step is the reduction of the nitro group in Ethyl 4-amino-3-bromo-5-nitrobenzoate to an amino group, yielding the key ortho-diamine intermediate. Several methods are available for the reduction of aromatic nitro groups. A common and effective method involves the use of a metal in an acidic medium.
Causality of Experimental Choices: The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the ester or the bromo substituent. Catalytic hydrogenation with Pd/C is a clean method, but can sometimes lead to dehalogenation.[2] Metal-based reductions, such as with iron in acetic acid or indium in the presence of ammonium chloride, are often preferred for their selectivity.[3]
Experimental Protocol (Iron/Acetic Acid Method):
-
Reaction Setup: In a round-bottom flask, suspend Ethyl 4-amino-3-bromo-5-nitrobenzoate and iron powder in a mixture of ethanol, water, and acetic acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralization and Extraction: Neutralize the filtrate with a base such as sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude Ethyl 3,4-diamino-5-bromobenzoate, which can be used in the next step without further purification or can be purified by column chromatography.
Part 3: Synthesis of this compound
The final step is the formation of the benzotriazole ring through diazotization of one of the amino groups of Ethyl 3,4-diamino-5-bromobenzoate, followed by intramolecular cyclization.
Reaction Mechanism: The reaction proceeds through the formation of a diazonium salt from one of the amino groups upon treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The newly formed diazonium group is then attacked by the adjacent amino group in an intramolecular cyclization, leading to the stable benzotriazole ring system after loss of a proton.[4]
Caption: Mechanism of benzotriazole formation.
Experimental Protocol:
A general procedure for the synthesis of benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid can be adapted.[4]
-
Dissolution: Dissolve Ethyl 3,4-diamino-5-bromobenzoate in a mixture of acetic acid and water in a flask cooled in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite in water to the cooled and stirred solution of the diamine. Maintain the temperature between 0 and 5 °C during the addition.
-
Reaction: Stir the reaction mixture at low temperature for a specified period, allowing the cyclization to complete.
-
Isolation: The product may precipitate out of the solution. Collect the solid by filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain this compound.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Product |
| 1 | Ethyl 4-amino-3-nitrobenzoate | Bromine, DCM | Ethyl 4-amino-3-bromo-5-nitrobenzoate |
| 2 | Ethyl 4-amino-3-bromo-5-nitrobenzoate | Iron powder, Acetic acid | Ethyl 3,4-diamino-5-bromobenzoate |
| 3 | Ethyl 3,4-diamino-5-bromobenzoate | Sodium nitrite, Acetic acid | This compound |
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with a good overall yield by following the outlined synthetic strategy. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for the successful formation of the final product. The protocols provided in this guide are based on established chemical transformations and offer a solid foundation for researchers to produce this valuable building block for applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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Wan, J., et al. (2012). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 124(3), 597-606. [Link]
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Choudhary, D., et al. (2018). Scheme for synthesis of 5-substituted benzotriazole amides... ResearchGate. [Link]
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Organic Chemistry Portal. Nitro Reduction. [Link]
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Banik, B. K., et al. (2003). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Organic Syntheses, 80, 188. [Link]
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An In-depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Introduction
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural framework, featuring a benzotriazole core substituted with both a bromine atom and an ethyl carboxylate group, provides a rich scaffold for chemical modification and the development of novel bioactive molecules.[1][2][3] The benzotriazole moiety itself is a well-established pharmacophore known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6] The strategic placement of the bromo and carboxylate functionalities on this core enhances its utility as a synthetic intermediate, allowing for a diverse range of chemical transformations.
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H8BrN3O2 | [7] |
| Molecular Weight | 270.08 g/mol | [7] |
| CAS Number | 1246759-55-6 | [7][8] |
| Appearance | White to light tan crystalline powder or solid | [9][10] |
| Storage Temperature | -20°C | [7] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely reported in publicly available literature. These properties would typically be determined empirically in a laboratory setting.
The molecular structure consists of a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring. The bromine atom at position 7 and the ethyl carboxylate group at position 5 are key features that dictate the compound's reactivity and potential for further functionalization.
Synthesis of this compound
The synthesis of benzotriazole derivatives can be achieved through various methods, often involving the diazotization of ortho-phenylenediamines.[1][2] A common and effective route to substituted benzotriazoles involves the reaction of a corresponding 1,2-diaminobenzene derivative with a diazotizing agent like sodium nitrite in an acidic medium.[1]
Conceptual Synthetic Workflow
A potential synthetic approach could involve the following key transformations. This is a conceptual workflow and would require laboratory validation.
Caption: Conceptual workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established methods for synthesizing similar benzotriazole derivatives.[11][12] This protocol requires optimization and validation.
-
Starting Material: The synthesis would likely commence with a commercially available substituted aniline or a related precursor that can be functionalized to introduce the necessary amino, bromo, and carboxyl groups.
-
Nitration: Introduction of a nitro group ortho to an existing amino group on a benzene ring, often using a mixture of nitric and sulfuric acid.
-
Reduction: The nitro group is then reduced to an amino group, creating the required 1,2-diamine functionality. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Bromination: Introduction of the bromine atom onto the aromatic ring. This could be achieved using N-bromosuccinimide (NBS) or bromine in a suitable solvent. The timing of this step (before or after diamine formation) would be critical to control regioselectivity.
-
Diazotization and Cyclization: The resulting 1,2-diaminobenzene derivative is treated with a diazotizing agent, such as sodium nitrite in an acidic solution (e.g., hydrochloric or acetic acid), to form the triazole ring.[1]
-
Esterification: If the carboxyl group is present as a carboxylic acid, it would be converted to the ethyl ester. This is typically achieved by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to obtain this compound of high purity.[11]
Chemical Reactivity and Derivatization Potential
The chemical reactivity of this compound is governed by its three key functional groups: the benzotriazole ring, the bromine atom, and the ethyl carboxylate group. This trifecta of reactivity provides a versatile platform for a wide range of chemical transformations.
Reactions Involving the Benzotriazole Ring
-
N-Alkylation and N-Arylation: The nitrogen atoms of the triazole ring can be alkylated or arylated to introduce various substituents. These reactions can influence the compound's solubility, lipophilicity, and biological activity.[5]
-
Formation of N-Acylbenzotriazoles: The benzotriazole moiety can react with carboxylic acids to form N-acylbenzotriazoles, which are excellent acylating agents for N-, O-, C-, and S-acylations.[5][12]
Reactions at the Bromine Atom
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents, including aryl, vinyl, and alkynyl groups, at the 7-position. This is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR).
Reactions of the Ethyl Carboxylate Group
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid is a valuable intermediate for further modifications.[13][14]
-
Amidation: The ester can be converted to a wide range of amides by reacting it with primary or secondary amines. This is a common strategy in medicinal chemistry to introduce diverse functional groups and to modulate the pharmacokinetic properties of a molecule.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Caption: Key reactivity sites and potential derivatizations.
Potential Applications in Drug Development
The structural motifs present in this compound make it a highly attractive scaffold for the development of new therapeutic agents. The benzotriazole core is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2][5]
As a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can interact with the hinge region of the kinase active site. The benzotriazole scaffold can be elaborated through derivatization of the bromine and carboxylate groups to generate libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.
Development of Antimicrobial and Antiviral Agents
Benzotriazole derivatives have a long history of investigation as antimicrobial and antiviral agents.[1][5][6] The ability to readily modify the core structure of this compound allows for the systematic exploration of SAR to optimize potency and selectivity against various pathogens.
Use in Proteolysis Targeting Chimeras (PROTACs)
The field of targeted protein degradation using PROTACs has emerged as a powerful new therapeutic modality. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a building block for the synthesis of novel ligands for either the target protein or the E3 ligase, or as part of the linker connecting the two. The reactive handles on the molecule are well-suited for the modular synthesis required for PROTAC development.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its combination of a biologically active benzotriazole core with strategically placed functional groups for derivatization makes it a powerful tool for medicinal chemists. Further exploration of the reactivity and biological properties of this compound and its derivatives is likely to yield novel therapeutic candidates for a range of diseases.
References
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Wan, J., et al. (2013). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 125(3), 597-605. [Link]
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Arctom. 7-Bromo-5-ethyl-1H-benzo[d][8][9][11]triazole. [Link]
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Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
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Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]
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Rani, S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5155. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. A Brief Review on Medicinal Uses and Applications of Benztriazole. [Link]
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PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid. [Link]
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PubChem. 1H-Benzotriazole-5-carboxylic acid. [Link]
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Di Micco, S., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111633. [Link]
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GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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CP Lab Chemicals. Ethyl 1H-1, 2, 3-benzotriazole-5-carboxylate, min 98%, 5 grams. [Link]
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Akabane, S., et al. (2010). Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease. Journal of Medicinal Chemistry, 53(24), 8647-8658. [Link]
- Google Patents. CN101029031A - Synthesis process of carboxyl benzotriazole.
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PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carbonitrile. [Link]
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Spectroscopic Characterization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document presents predicted ¹H NMR and ¹³C NMR data, anticipated mass spectrometry fragmentation patterns, and expected infrared absorption frequencies. The methodologies for acquiring and interpreting this data are detailed, offering a robust framework for the analysis of this molecule and its analogs. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of substituted benzotriazoles.
Introduction
This compound belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds renowned for their diverse applications, including as corrosion inhibitors, UV stabilizers, and importantly, as scaffolds in drug discovery. The introduction of a bromine atom and an ethyl carboxylate group onto the benzotriazole core significantly modulates its physicochemical properties, including its lipophilicity, electronic distribution, and potential for intermolecular interactions. Consequently, precise structural elucidation through spectroscopic methods is paramount for its development and application in various scientific fields.
This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Molecular Structure and Tautomerism
The structure of this compound is depicted below. It is important to note that the benzotriazole moiety can exist in tautomeric forms, primarily the 1H and 2H tautomers. The specific tautomer present can be influenced by the solvent and the solid-state packing. This guide will focus on the analysis of the 1H-tautomer, which is often the more stable form.
Figure 1. Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.0 - 16.0 | br s | 1H | N-H |
| ~8.5 | d | 1H | Ar-H (H4) |
| ~8.2 | d | 1H | Ar-H (H6) |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
The N-H proton of the triazole ring is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift (δ 14.0-16.0 ppm), which is characteristic for this functional group.
-
The two aromatic protons (H4 and H6) will appear as doublets due to coupling with each other. Their exact chemical shifts will be influenced by the electron-withdrawing effects of the bromine and carboxylate groups.
-
The ethyl ester protons will exhibit a characteristic quartet for the methylene group (-OCH₂) and a triplet for the methyl group (-CH₃), with a coupling constant (J) of approximately 7 Hz.
Figure 2. Predicted ¹H NMR coupling relationships.
¹³C NMR Spectroscopy
Experimental Protocol: The sample preparation and instrumentation are the same as for ¹H NMR. A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to acquire the spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~145 | Ar-C (C7a) |
| ~135 | Ar-C (C3a) |
| ~130 | Ar-CH (C4) |
| ~125 | Ar-C (C5) |
| ~120 | Ar-CH (C6) |
| ~110 | Ar-C (C7) |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
The carbonyl carbon of the ethyl ester will be the most downfield signal.
-
The aromatic carbons will resonate in the typical range of δ 110-145 ppm. The carbon attached to the bromine (C7) will be shifted upfield due to the heavy atom effect.
-
The aliphatic carbons of the ethyl group will appear at the most upfield positions.
Mass Spectrometry (MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular ion peak ([M+H]⁺) should be readily observable. Tandem MS (MS/MS) can be used to study the fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Weight: 271.04 g/mol (for C₉H₈BrN₃O₂)
-
Expected [M+H]⁺: m/z 272.99 and 274.99 (due to the isotopic pattern of bromine, with an approximate 1:1 ratio).
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃) from the ester.
-
Loss of ethylene (-C₂H₄) via a McLafferty rearrangement.
-
Decarboxylation (loss of CO₂).
-
Loss of N₂ from the triazole ring.
-
Figure 3. Predicted key fragmentation pathways.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3200-3000 | N-H stretching (broad) |
| 3000-2850 | C-H stretching (aliphatic) |
| ~1720 | C=O stretching (ester) |
| ~1600, ~1470 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (ester) |
| ~1100 | C-N stretching |
| Below 800 | C-Br stretching and aromatic C-H bending |
Interpretation: The IR spectrum will be characterized by a broad N-H stretch, a strong carbonyl absorption for the ester, and several bands in the fingerprint region corresponding to the aromatic and triazole rings.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with the outlined experimental protocols, offer a comprehensive framework for the structural verification and characterization of this compound. This information is crucial for ensuring the purity and identity of the molecule in research and development settings.
References
While direct experimental data for the target molecule is not cited, the principles and comparative data are based on established spectroscopic knowledge from sources such as:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Online spectral prediction databases such as NMRDB.org and ChemDoodle.
An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a robust synthetic pathway derived from analogous chemical syntheses, and explores its emerging role as a scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel pharmaceuticals, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Benzotriazole Scaffold
The benzotriazole moiety is a "privileged structure" in medicinal chemistry, characterized by a fused benzene and triazole ring system. This bicyclic heterocycle is a versatile scaffold due to its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets.[1] Consequently, benzotriazole derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of bromine and an ethyl carboxylate group at the 7 and 5 positions, respectively, yields this compound, a molecule poised for further elaboration in drug design and development programs.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1246759-55-6 | [3] |
| Molecular Formula | C₉H₈BrN₃O₂ | [3] |
| Molecular Weight | 270.08 g/mol | [3] |
| Appearance | Solid (predicted) | |
| Storage Temperature | -20°C | [3] |
Synthesis of this compound: A Proposed Pathway and Experimental Protocol
The proposed synthetic pathway commences with the bromination and nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent diazotization to form the triazole ring.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
This protocol is a guideline based on analogous syntheses and may require optimization.
Step 1: Synthesis of Ethyl 4-amino-3-bromo-5-nitrobenzoate
-
Starting Material: Ethyl 4-amino-3-bromobenzoate.
-
Procedure: To a stirred solution of Ethyl 4-amino-3-bromobenzoate in concentrated sulfuric acid, cooled to 0°C, add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 5°C.
-
Rationale: The amino group is a strongly activating, ortho-, para-director. To achieve nitration at the 5-position, the reaction is carried out in a strong acid which protonates the amino group, converting it to a deactivating, meta-directing ammonium group. The bromo group is also an ortho-, para-director, but its directing effect is weaker than the nitro group that will be introduced.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms. Filter the solid, wash with water, and dry to obtain Ethyl 4-amino-3-bromo-5-nitrobenzoate.
Step 2: Synthesis of Ethyl 3,4-diamino-5-bromobenzoate
-
Starting Material: Ethyl 4-amino-3-bromo-5-nitrobenzoate.
-
Procedure: Dissolve the nitro compound in a suitable solvent such as ethanol. Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, and reflux the mixture. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.
-
Rationale: The nitro group is selectively reduced to an amino group in the presence of the ester and bromo functionalities. Iron in acidic media is a classic and cost-effective method for this transformation.
-
Work-up: After the reaction is complete (monitored by TLC), filter the hot solution to remove the iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Starting Material: Ethyl 3,4-diamino-5-bromobenzoate.
-
Procedure: Dissolve the diamino compound in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 10°C. Stir the reaction mixture at room temperature for several hours.[4]
-
Rationale: This is a classical diazotization reaction. The two adjacent amino groups react with nitrous acid (generated in situ from sodium nitrite and acetic acid) to form the stable triazole ring.
-
Work-up: Pour the reaction mixture into water. A precipitate of the product should form. Filter the solid, wash thoroughly with water to remove any residual acid and salts, and then dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Discovery and Development
While specific biological data for this compound is not extensively published, the broader class of substituted benzotriazoles has shown significant promise in various therapeutic areas. The structural features of this particular molecule suggest its potential as a valuable intermediate in the synthesis of more complex drug candidates.
Kinase Inhibitors
A significant body of research has focused on benzotriazole derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[5] The tetrabromobenzotriazole (TBBt) is a well-known inhibitor of protein kinase CK2.[1] The presence of a bromine atom in this compound makes it an attractive starting point for the development of novel kinase inhibitors. The ethyl ester group provides a convenient handle for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) by introducing different functional groups to enhance potency and selectivity.
Antiviral and Antimicrobial Agents
Benzotriazole derivatives have also been investigated for their antiviral and antimicrobial properties.[6][7] The benzotriazole nucleus can mimic a purine base, allowing it to potentially interfere with viral or bacterial nucleic acid synthesis or other essential enzymatic processes. The specific substitution pattern of this compound could be exploited to design novel agents with improved activity against a range of pathogens.
Diagram of Potential Drug Discovery Workflow
Caption: A generalized workflow for utilizing the title compound in a drug discovery program.
Conclusion and Future Perspectives
This compound is a strategically important building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chemical transformations. The true value of this compound lies in its potential as a versatile scaffold for the generation of libraries of novel compounds aimed at a variety of biological targets, with a particular emphasis on protein kinases. Future research should focus on the systematic exploration of the chemical space around this core structure to unlock its full therapeutic potential. The development of a scalable and efficient synthesis will be a critical first step in enabling these future investigations.
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- This compound - Data Sheet.
- Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. NIH.
- CN102827090A - Benzotriazol compound and application thereof.
- Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH.
- CN101029031A - Synthesis process of carboxyl benzotriazole.
- Benzotriazole: An overview on its vers
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
- US7655805B2 - Method for synthesizing benzotriazole.
- US3213058A - Polymers reacted with benzotriazole uv absorbers.
- Pro-Apotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC - NIH.
- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia.
- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher.
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Purity analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
An In-Depth Technical Guide to the Purity Analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a key heterocyclic intermediate in pharmaceutical development. Adhering to the principles of modern analytical chemistry and regulatory expectations, this document details a multi-modal analytical strategy designed for robust characterization and quality control. We will explore the rationale behind method selection, provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, and contextualize the entire process within the validation framework established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This guide is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative
This compound is a substituted benzotriazole, a class of compounds highly significant in pharmaceutical chemistry due to their versatile biological activities and synthetic utility.[1] As with any active pharmaceutical ingredient (API) or advanced intermediate, establishing a precise and accurate purity profile is not merely a procedural step but a foundational requirement for ensuring safety and efficacy. The purity of this starting material directly impacts the quality of the final drug substance, influencing its stability, therapeutic window, and potential for adverse effects.
Regulatory bodies worldwide, guided by documents such as the ICH Q3A(R2) guideline, mandate the rigorous control of impurities in new drug substances.[2][3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] This necessitates the development of highly selective and sensitive analytical procedures capable of separating, identifying, and quantifying the main component alongside any potential process-related or degradation impurities.
This guide adopts a holistic, risk-based approach to the purity analysis of this compound, emphasizing the synergy between orthogonal analytical techniques to build a complete and trustworthy quality profile.
Understanding the Impurity Landscape
A robust analytical strategy begins with a theoretical assessment of potential impurities derived from the synthetic route and inherent stability of the molecule. Impurities are broadly classified into organic, inorganic, and residual solvents.[2][6]
Table 1: Potential Impurities in this compound
| Impurity Class | Potential Species | Origin / Rationale | Recommended Analytical Technique |
| Organic Impurities | |||
| Starting Materials | Substituted 3,4-diaminobenzoic acid esters | Incomplete reaction during the initial cyclization step. | HPLC-UV, LC-MS |
| Intermediates | Unstable diazonium salt precursors | Carry-over from incomplete diazotization. | HPLC-UV (as degradation products) |
| By-products | Isomeric bromo-benzotriazoles | Non-regioselective bromination or cyclization. | HPLC-UV, LC-MS, NMR |
| Polymeric/tarry materials | Side reactions, particularly at elevated temperatures during diazotization.[7] | HPLC-UV (as late-eluting peaks), GPC | |
| Degradation Products | 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid | Hydrolysis of the ethyl ester functional group. | HPLC-UV, LC-MS |
| Inorganic Impurities | |||
| Reagents/Catalysts | Residual metals, inorganic salts | Carry-over from the manufacturing process. | Inductively Coupled Plasma (ICP-MS), Residue on Ignition |
| Residual Solvents | |||
| Synthesis Solvents | Acetic Acid, Ethanol, Toluene, etc. | Solvents used during synthesis and purification steps. | Headspace GC-MS |
The Analytical Workflow: A Multi-Technique Approach
No single analytical method can provide a complete purity profile. A comprehensive assessment relies on an orthogonal workflow where different techniques provide complementary information.
Caption: Overall workflow for the purity analysis of a pharmaceutical intermediate.
Chromatographic Methods: The Core of Purity Assessment
Chromatography is the cornerstone of purity analysis, offering the high resolving power necessary to separate the main component from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Causality and Method Rationale: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile organic impurities. The stationary phase, typically C18, is non-polar, while the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[8] this compound is a moderately non-polar molecule, making it well-suited for retention and separation on a C18 column. A gradient elution (where the organic solvent concentration is increased over time) is employed to ensure that both early-eluting polar impurities (e.g., the carboxylic acid degradant) and late-eluting non-polar impurities (e.g., some starting materials) are effectively resolved and eluted from the column within a reasonable timeframe. UV detection is ideal due to the strong chromophore of the benzotriazole ring system.
Experimental Protocol: HPLC Purity and Impurity Determination
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, monitor at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Concentration: Accurately weigh and dissolve the sample in diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis and Calculation:
-
Inject a blank (diluent), a reference standard solution, and the sample solution.
-
Calculate the percentage of each impurity using the area normalization method (assuming a relative response factor of 1.0 for unknown impurities).
-
Assay vs. Reference Standard: Purity (%) = (Area of Sample / Area of Standard) * (Conc. of Standard / Conc. of Sample) * Purity of Standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Method Rationale: ICH Q3C classifies residual solvents based on their toxicity and establishes concentration limits.[5] Headspace GC is the preferred technique as it selectively introduces volatile compounds into the GC system, leaving non-volatile matrix components behind. The separation occurs on a capillary column, and detection by mass spectrometry provides definitive identification of the solvents based on their unique mass spectra and retention times. This method is highly sensitive and selective for the analysis of halogenated organic compounds and other common solvents.[9][10]
Experimental Protocol: Residual Solvent Analysis
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35-350.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial immediately. Prepare a standard solution containing expected solvents at their limit concentrations.
-
Spectroscopic and Other Methods
Mass Spectrometry (MS) for Impurity Identification
When coupled with LC, mass spectrometry is a powerful tool for identifying unknown impurities. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][12] This results in a molecular ion cluster where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of nearly equal intensity.[13] Any impurity containing a single bromine atom will exhibit this same pattern, confirming its relationship to the parent compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of the main component and for the elucidation of unknown impurity structures, provided they can be isolated.[14] Key diagnostic signals for the parent compound would include:
-
¹H NMR: Signals corresponding to the two aromatic protons on the benzotriazole ring, the ethyl group (a quartet and a triplet), and the broad N-H proton. The specific chemical shifts and coupling constants confirm the substitution pattern.[15]
-
¹³C NMR: Signals for each unique carbon atom in the molecule.
Method Validation: Ensuring Trustworthiness
A developed analytical method is only useful if it is proven to be suitable for its intended purpose. Validation is the documented process that provides this proof.[16] The HPLC method for purity must be validated according to ICH Q2(R1) and USP <1225> guidelines.[17][18]
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- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-Depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, outlines a robust synthetic pathway, and discusses its potential applications in drug discovery and development. As a member of the benzotriazole family, this molecule is positioned as a valuable building block for the synthesis of novel therapeutic agents, leveraging the known broad-spectrum biological activities associated with this scaffold. This guide is intended to be a critical resource for researchers engaged in the exploration of new chemical entities for various therapeutic targets.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole, a fused heterocyclic system comprising a benzene ring and a triazole ring, is a "privileged structure" in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[2][3] The unique electronic configuration of the benzotriazole nucleus, with its three nitrogen atoms, allows for diverse molecular interactions, including hydrogen bonding and coordination with biological targets. This versatility has made it a cornerstone for the development of numerous therapeutic agents.[2] The introduction of various substituents onto the benzotriazole core allows for the fine-tuning of its physicochemical and pharmacological properties, a key strategy in modern drug design. This compound represents a strategically functionalized derivative, poised for further chemical modification and biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN₃O₂ | [4] |
| Molecular Weight | 270.08 g/mol | [4] |
| CAS Number | 1246759-55-6 | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | - |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis and Mechanism
The synthesis of this compound is logically approached through a multi-step sequence starting from commercially available precursors. The overall strategy involves the formation of the benzotriazole ring, followed by bromination and esterification.
Synthetic Pathway Overview
The synthesis can be envisioned as a two-stage process: first, the synthesis of the key intermediate, 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, followed by its esterification to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid
This initial step involves the diazotization of 3,4-diaminobenzoic acid to form the triazole ring. This is a classic and efficient method for the formation of the benzotriazole core.
-
Materials: 3,4-Diaminobenzoic acid, Sodium nitrite, Glacial acetic acid, Water.
-
Procedure:
-
Dissolve 3,4-diaminobenzoic acid in glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for several hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 1H-Benzotriazole-5-carboxylic acid.[5]
-
Step 2: Synthesis of 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid
The subsequent step is the regioselective bromination of the benzotriazole ring. The electron-rich nature of the benzene ring directs the electrophilic substitution.
-
Materials: 1H-Benzotriazole-5-carboxylic acid, Bromine, Acetic acid.
-
Procedure:
-
Suspend 1H-Benzotriazole-5-carboxylic acid in acetic acid.
-
Add bromine dropwise to the suspension at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove excess bromine and acetic acid, and dry to obtain 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid.[3]
-
Step 3: Synthesis of this compound
The final step is a Fischer esterification of the carboxylic acid intermediate with ethanol.
-
Materials: 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid, Ethanol, Concentrated sulfuric acid (catalyst).
-
Procedure:
-
Suspend 7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Reduce the volume of ethanol under reduced pressure.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR:
-
An ethyl group signal: a triplet around 1.4 ppm (CH₃) and a quartet around 4.4 ppm (CH₂).
-
Aromatic protons on the benzotriazole ring appearing as singlets or doublets in the range of 8.0-8.5 ppm.
-
A broad singlet for the N-H proton of the triazole ring, which may be concentration-dependent and exchangeable with D₂O.
¹³C NMR:
-
Signals for the ethyl group: around 14 ppm (CH₃) and 62 ppm (CH₂).
-
A signal for the carbonyl carbon of the ester at approximately 165 ppm.
-
Aromatic carbons of the benzotriazole ring in the region of 110-145 ppm.
IR Spectroscopy:
-
A broad N-H stretching band around 3100-3300 cm⁻¹.
-
A strong C=O stretching vibration for the ester at approximately 1720 cm⁻¹.
-
C-N and C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹).
-
A C-Br stretching vibration at lower wavenumbers.
Mass Spectrometry (ESI+):
-
The protonated molecular ion [M+H]⁺ would be expected at m/z 270.98 (for ⁷⁹Br) and 272.98 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, which is characteristic of a monobrominated compound.
Potential Applications in Drug Development
The benzotriazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2] The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential therapeutic areas for derivatives of the title compound.
The presence of the ester and bromo functionalities provides two key points for chemical modification:
-
The Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).
-
The Bromo Group: The bromine atom can be utilized in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl or heteroaryl substituents. This allows for the exploration of new chemical space and the potential to enhance target binding and selectivity.
Given the known activities of benzotriazole derivatives, compounds derived from this compound could be investigated as:
-
Anticancer Agents: Many benzotriazole derivatives have shown potent anticancer activity through various mechanisms, including kinase inhibition.
-
Antimicrobial Agents: The benzotriazole scaffold is present in several antibacterial and antifungal compounds.
-
Antiviral Agents: Benzotriazole derivatives have been explored for their activity against a range of viruses.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a logical and field-proven synthetic approach, and an outlook on its potential applications in drug discovery. The strategic placement of the bromo and ethyl carboxylate functionalities offers significant opportunities for the generation of diverse chemical libraries for biological screening. As research into novel therapeutics continues, the utility of well-designed heterocyclic intermediates like this one will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- (Reference to a general organic chemistry textbook for fundamental principles, if applicable)
- Benzotriazole: An overview on its vers
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences
- This compound - Data Sheet.
- (Reference to a specific synthesis of a related benzotriazole, if a direct one is not found)
- (Reference to a review on the applications of benzotriazoles in medicinal chemistry)
- (Reference to a paper describing esterific
- Benzotriazole-5-carboxylic acid synthesis. ChemicalBook
- The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate is a key building block in medicinal chemistry, finding application in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. A detailed, step-by-step protocol for a plausible and efficient synthesis is presented, along with a discussion of the underlying chemical principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.
Introduction: The Significance of Substituted Benzotriazoles
Benzotriazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties make them versatile scaffolds for the design of a wide array of biologically active molecules. The incorporation of a benzotriazole moiety can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also facilitate key interactions with biological targets. The substitution pattern on the benzotriazole ring plays a crucial role in determining the pharmacological activity of the resulting molecule.
This compound, with its strategically placed bromo and ethyl carboxylate groups, is a particularly valuable intermediate. The bromo substituent provides a handle for further functionalization via cross-coupling reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, enabling the synthesis of diverse compound libraries for drug discovery.
Retrosynthetic Analysis and Strategic Selection of Starting Materials
The synthesis of this compound hinges on the formation of the triazole ring, which is typically achieved through the diazotization of an ortho-phenylenediamine precursor followed by intramolecular cyclization.[1][2] This retrosynthetic approach points to a substituted 1,2-diaminobenzene as the key intermediate. The challenge then becomes the efficient synthesis of the appropriately substituted diamine.
A logical and cost-effective strategy is to begin with a readily available and suitably functionalized benzene derivative. A plausible starting material is Ethyl 4-aminobenzoate . This compound provides the basic scaffold with the required ethyl carboxylate group already in place. The synthesis then involves a series of electrophilic aromatic substitution and functional group interconversion steps to introduce the bromo and amino groups at the desired positions.
The overall synthetic strategy can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Detailed Synthetic Protocol
This section outlines a detailed, step-by-step procedure for the synthesis of this compound, starting from Ethyl 4-aminobenzoate.
Step 1: Nitration of Ethyl 4-aminobenzoate
The first step involves the regioselective nitration of Ethyl 4-aminobenzoate to introduce a nitro group ortho to the amino group. The amino group is a strong activating group and an ortho-, para-director. To control the nitration and prevent oxidation, the amino group is often protected by acetylation prior to nitration. However, direct nitration under carefully controlled conditions is also possible.
Protocol:
-
To a solution of Ethyl 4-aminobenzoate in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction mixture is then poured onto crushed ice, and the precipitated product, Ethyl 4-amino-3-nitrobenzoate , is collected by filtration, washed with cold water until neutral, and dried.
Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard method for electrophilic nitration. The strong acidic medium protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.
Step 2: Bromination of Ethyl 4-amino-3-nitrobenzoate
The next step is the introduction of a bromine atom. The amino group is a stronger activating group than the nitro and ester groups, and will direct the incoming electrophile (bromine) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the nitro group is targeted.
Protocol:
-
Ethyl 4-amino-3-nitrobenzoate is dissolved in a suitable solvent, such as glacial acetic acid.
-
A solution of bromine in acetic acid is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction mixture is then poured into water, and the precipitated product, Ethyl 4-amino-3-bromo-5-nitrobenzoate , is collected by filtration, washed with a solution of sodium bisulfite to remove excess bromine, and then with water until neutral, and dried.[1]
Causality: Acetic acid is a common solvent for bromination reactions as it is relatively inert and can dissolve both the substrate and the bromine. The electron-withdrawing nitro group deactivates the ring, but the strongly activating amino group directs the bromination to the desired position.
Step 3: Reduction of the Nitro Group
The nitro group is selectively reduced to an amino group to form the required ortho-phenylenediamine derivative. Various reducing agents can be employed for this transformation. A common and effective method is catalytic hydrogenation or the use of a metal in acidic media.
Protocol (using Tin(II) chloride):
-
Ethyl 4-amino-3-bromo-5-nitrobenzoate is suspended in ethanol.
-
An excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) is added, followed by concentrated hydrochloric acid.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is made alkaline by the addition of a concentrated sodium hydroxide solution to precipitate tin salts.
-
The mixture is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield Ethyl 3,4-diamino-5-bromobenzoate .
Causality: Tin(II) chloride in the presence of a strong acid is a classic and reliable reagent for the reduction of aromatic nitro groups to amines.[3] The reaction proceeds through a series of single-electron transfers from the metal to the nitro group.
Step 4: Diazotization and Intramolecular Cyclization
The final step is the formation of the benzotriazole ring. This is achieved by treating the ortho-phenylenediamine with a diazotizing agent, such as sodium nitrite, in an acidic medium. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the stable triazole ring.
Protocol:
-
Ethyl 3,4-diamino-5-bromobenzoate is dissolved in a mixture of glacial acetic acid and water.
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.
-
The precipitated product, This compound , is collected by filtration, washed with cold water, and dried.[4]
Causality: Sodium nitrite in an acidic medium generates nitrous acid (HNO₂), which is the active diazotizing agent. One of the amino groups of the ortho-phenylenediamine is converted into a diazonium salt. This highly reactive intermediate is then attacked by the lone pair of electrons on the adjacent amino group, leading to cyclization and the formation of the benzotriazole ring.[2]
Data Summary
| Compound | Starting Material(s) | Key Reagents |
| Ethyl 4-amino-3-nitrobenzoate | Ethyl 4-aminobenzoate | HNO₃, H₂SO₄ |
| Ethyl 4-amino-3-bromo-5-nitrobenzoate | Ethyl 4-amino-3-nitrobenzoate | Br₂, Acetic Acid |
| Ethyl 3,4-diamino-5-bromobenzoate | Ethyl 4-amino-3-bromo-5-nitrobenzoate | SnCl₂·2H₂O, HCl |
| This compound | Ethyl 3,4-diamino-5-bromobenzoate | NaNO₂, Acetic Acid |
Conclusion and Future Perspectives
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from readily available Ethyl 4-aminobenzoate. The described protocol employs well-established and reliable chemical transformations, providing a practical route for the laboratory-scale preparation of this valuable building block. Each step is guided by fundamental principles of organic chemistry, ensuring high regioselectivity and good overall yield.
The versatility of the bromo and ester functionalities in the final product opens up numerous possibilities for the synthesis of complex molecules with potential therapeutic applications. Further research could focus on optimizing the reaction conditions for scalability and exploring alternative, more environmentally benign reagents and synthetic routes.
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An In-depth Technical Guide to Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate and its analogs. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] The unique electronic properties of the benzotriazole ring system contribute to its stability and its ability to participate in various biological interactions. The introduction of a bromine atom and a carboxylate ester group, as in this compound, offers opportunities for fine-tuning the molecule's physicochemical properties and biological activity, making it a promising core for the development of novel therapeutic agents.
Synthesis of this compound: A Detailed Workflow
The synthesis of the title compound, while not extensively documented in a single source, can be strategically planned based on established organic chemistry principles and published procedures for analogous structures. The following multi-step synthesis is a robust and logical approach.
Synthetic Strategy Overview
The most plausible synthetic route commences with a commercially available starting material, ethyl 4-aminobenzoate, and proceeds through a series of nitration, bromination, reduction, and diazotization/cyclization steps. This pathway is designed for regioselective control and high yields.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Nitration of Ethyl 4-aminobenzoate
-
Rationale: The initial step involves the regioselective nitration of the benzene ring. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. To achieve selective ortho-nitration, the reaction conditions must be carefully controlled.
-
Procedure:
-
To a stirred solution of ethyl 4-aminobenzoate in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield ethyl 4-amino-3-nitrobenzoate.
-
Step 2: Bromination of Ethyl 4-amino-3-nitrobenzoate
-
Rationale: The next step is the introduction of a bromine atom onto the aromatic ring. The amino and nitro groups will direct the electrophilic substitution. N-bromosuccinimide (NBS) or bromine in acetic acid are suitable reagents for this transformation.
-
Procedure:
-
Dissolve ethyl 4-amino-3-nitrobenzoate in glacial acetic acid.
-
Add N-bromosuccinimide (or a solution of bromine in acetic acid) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a large volume of water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain ethyl 4-amino-3-bromo-5-nitrobenzoate.[1]
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is selectively reduced to an amino group to generate the required ortho-diamine precursor for the benzotriazole ring formation. Common methods include catalytic hydrogenation or reduction with metals in acidic media.[6][7]
-
Procedure:
-
Suspend ethyl 4-amino-3-bromo-5-nitrobenzoate in ethanol or a mixture of ethanol and water.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid (or use hydrogen gas with a palladium on carbon catalyst).[7]
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the iron salts (if used).
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3,4-diamino-5-bromobenzoate.
-
Step 4: Diazotization and Intramolecular Cyclization
-
Rationale: The final step involves the formation of the triazole ring. One of the amino groups of the ortho-diamine is diazotized with nitrous acid (generated in situ from sodium nitrite and an acid), which then undergoes intramolecular cyclization with the adjacent amino group to form the stable benzotriazole ring.
-
Procedure:
-
Dissolve ethyl 3,4-diamino-5-bromobenzoate in a dilute acid (e.g., hydrochloric acid or acetic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1246759-55-6 | [8] |
| Molecular Formula | C₉H₈BrN₃O₂ | [8] |
| Molecular Weight | 270.08 g/mol | [8] |
| Appearance | Expected to be a solid | - |
| Solubility | Likely soluble in common organic solvents | - |
Biological Activities and Therapeutic Potential of Bromo-Benzotriazole Analogs
Bromo-substituted benzotriazole derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The presence of the bromine atom can enhance lipophilicity and introduce specific electronic effects, which can modulate the interaction of the molecule with biological targets.
Antiviral Activity
Several studies have highlighted the antiviral potential of bromo-benzotriazole derivatives. For instance, certain derivatives have shown selective activity against Coxsackievirus B5, a member of the Picornaviridae family, with EC₅₀ values in the micromolar range.[2][8][9][10] The mechanism of action for some of these compounds has been attributed to the inhibition of the early stages of viral infection, such as attachment to the host cell.[2][8][9][10]
Anticancer Activity
The benzotriazole scaffold is also a key feature in a number of anticancer agents. Bromo-substituted analogs have been investigated for their antiproliferative effects against various cancer cell lines. For example, certain 5-bromo-substituted indolinone derivatives incorporating a benzotriazole moiety have demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines, with IC₅₀ values in the low micromolar range.[5][11][12] Some of these compounds have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[11]
Enzyme Inhibitory Activity
Benzotriazole derivatives have been identified as inhibitors of various enzymes. Their ability to act as bioisosteres for carboxylic acids or other functional groups allows them to interact with the active sites of enzymes. For example, some benzotriazole derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[13][14] Others have been investigated as cholinesterase inhibitors, which could be relevant for the treatment of neurodegenerative diseases.[15]
Structure-Activity Relationship (SAR) Insights
Caption: Key structural features influencing the biological activity of this compound analogs.
The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For the this compound scaffold:
-
The Benzotriazole Core: Serves as the fundamental pharmacophore, providing the necessary structural framework for interaction with biological targets.
-
The 7-Bromo Substituent: The position and nature of the halogen atom can significantly impact activity. Bromine, being lipophilic, can enhance membrane permeability. Its electron-withdrawing nature can also influence the electronic distribution of the ring system, affecting binding affinities.
-
The 5-Carboxylate Ester: This group can act as a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo, potentially leading to a pro-drug strategy where the corresponding carboxylic acid is the active species. The nature of the ester (ethyl in this case) can influence solubility, metabolic stability, and cell permeability.
Future Directions and Applications
The this compound core represents a versatile starting point for the development of new therapeutic agents. Future research could focus on:
-
Lead Optimization: Systematic modification of the ester and exploration of other substituents on the benzotriazole ring to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
Development of Analogs: Synthesizing a library of analogs to establish a comprehensive structure-activity relationship and identify lead candidates for further preclinical development.
Conclusion
This compound is a synthetically accessible and medicinally promising scaffold. This guide provides a detailed synthetic pathway and highlights the significant therapeutic potential of its derivatives. By understanding the underlying chemistry and biological activities of this class of compounds, researchers are well-equipped to explore their potential in the ongoing quest for novel and effective drugs.
References
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Introduction: The Versatility of the Benzotriazole Scaffold
An In-Depth Technical Guide to the Biological Activity of Benzotriazole Carboxylates
Benzotriazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to the purine nucleus found in natural nucleotides.[1][2] This core structure, with its three nitrogen atoms fused to a benzene ring, provides an ideal platform for chemical modification, allowing for the development of derivatives with a wide spectrum of pharmacological activities.[3][4][5] Benzotriazole and its derivatives, including benzotriazole carboxylates, have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents.[4][6][7]
The addition of a carboxylate moiety and other functional groups to the benzotriazole core allows for fine-tuning of the molecule's physicochemical properties, such as solubility, stability, and its ability to interact with biological targets.[3] This guide provides a technical overview of the diverse biological activities of benzotriazole carboxylates, focusing on the underlying mechanisms of action, protocols for their evaluation, and the structure-activity relationships (SAR) that govern their efficacy.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Benzotriazole derivatives have shown considerable efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[3][8][9] The mechanism often involves the disruption of essential cellular processes, such as cell membrane integrity or key enzymatic pathways.[3] The carboxylate group can enhance the compound's ability to chelate metal ions essential for microbial enzyme function or improve its interaction with specific targets on the microbial cell surface.
Mechanism of Action
The antimicrobial action of benzotriazole derivatives is multifaceted. Some compounds function by disrupting the bacterial cell membrane, leading to lysis and cell death.[3] Others may inhibit crucial enzymes. For instance, some triazole derivatives are known to inhibit N-myristoyl transferase in fungi, an enzyme vital for protein modification and cellular localization.[10] The structure-activity relationship is critical; modifications such as adding halogen or alkyl groups can significantly enhance antibacterial activity.[3][11] Altering the position of substitutions on the benzotriazole ring can also lead to a partial or complete loss of activity, underscoring the importance of precise structural design.[3]
Quantitative Data Summary: Antimicrobial Efficacy
The efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]
| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Benzotriazole-Triazole Hybrid | Bacillus subtilis | Positive | 1.56 | [8] |
| Benzotriazole-Triazole Hybrid | Staphylococcus aureus | Positive | 1.56 | [8] |
| Benzotriazole-Triazole Hybrid | Escherichia coli | Negative | 6.25 | [8] |
| Benzotriazole-Triazole Hybrid | Pseudomonas aeruginosa | Negative | 3.12 | [8] |
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | Negative | 12.5 - 25 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the widely used method for determining the MIC of a novel benzotriazole carboxylate derivative.[13][14] It is a foundational assay for assessing antimicrobial potential.
Principle: The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by identifying the lowest compound concentration that prevents visible bacterial growth (turbidity) after a defined incubation period.[12][13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube of suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[15]
-
-
Preparation of Compound Dilutions:
-
Prepare a concentrated stock solution of the benzotriazole carboxylate derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the broth medium to create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include essential controls:
-
Positive Control: Bacteria with no compound to show normal growth.
-
Negative Control: Broth medium only to check for contamination.[13]
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[15]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
-
Experimental Workflow Diagram
Caption: Workflow for Broth Microdilution Assay.
Anticancer Activity: Targeting Cell Proliferation and Survival
The benzotriazole scaffold is a key feature in several anticancer drug candidates, with derivatives showing potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.[16][17] The mechanisms are diverse, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[16]
Mechanism of Action
Benzotriazole carboxylates can exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[16][17] This involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which triggers the release of cytochrome c from the mitochondria and subsequent activation of caspases.[16][18] Another key mechanism is cell cycle arrest, commonly at the G2/M phase, which prevents cancer cells from dividing.[16] Some derivatives also function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for cell division.[17]
Quantitative Data Summary: Cytotoxic Efficacy
The cytotoxic (cell-killing) potential of anticancer compounds is measured by the IC50 value, which is the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzotriazole-Substituted Quinazoline | MCF-7 | Breast | 3.16 | [17] |
| Benzotriazole-Substituted Quinazoline | HeLa | Cervical | 5.31 | [17] |
| Benzotriazole-Substituted Quinazoline | HT-29 | Colon | 10.6 | [17] |
| 1,2,3-Triazole Linked Benzoxazinone | HeLa | Cervical | 1.35 | [18] |
| 1,2,3-Triazole Linked Benzoxazinone | A549 | Lung | 1.22 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to evaluate the metabolic activity of cells, which serves as a proxy for cell viability and allows for the determination of a compound's cytotoxic effects.[19][20]
Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells, and its concentration can be measured spectrophotometrically.[20]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzotriazole carboxylate test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO, used to dissolve the compound).[13]
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.[20]
-
Signaling Pathway Diagram
Caption: Mitochondrial pathway of apoptosis induction.
Antiviral Activity: Inhibiting Viral Replication
Benzotriazole derivatives have been designed and synthesized as potent antiviral agents, showing activity against a wide range of RNA and DNA viruses.[21][22][23] These compounds often act as false substrates or inhibitors for viral enzymes that are critical for the replication cycle.[21]
Mechanism of Action
The antiviral mechanisms of benzotriazole carboxylates are target-specific. Some derivatives have been shown to inhibit viral helicase, an enzyme essential for unwinding the viral genome during replication, as seen with poliovirus.[21] Other compounds may interfere with earlier stages of the viral life cycle, such as attachment and entry into the host cell.[22][24][25] For example, certain benzotriazole derivatives protect cells from Coxsackievirus B5 (CVB5) infection by hijacking the viral attachment process, rather than having a direct virucidal effect.[22][25] This highlights the potential for developing compounds that prevent infection from initiating.
Quantitative Data Summary: Antiviral Efficacy
Antiviral activity is often expressed as the EC50 value, the concentration of a drug that provides a 50% reduction in a measured viral effect (e.g., plaque formation or viral RNA production).
| Compound Class | Virus | EC50 (µM) | Reference |
| Benzotriazole-based derivative (18e) | Coxsackievirus B5 (CVB5) | 9 | [22] |
| Benzotriazole-based derivative (43a) | Coxsackievirus B5 (CVB5) | 6 | [22] |
| Benzotriazole-dicarboxamide | Coxsackievirus B2 | 4 - 33 | [21] |
| [4-(Benzotriazol-2-yl)phenoxy]alkanoic acid (56) | Coxsackievirus B5 (CVB5) | 0.15 | [23] |
| Benzotriazole-based derivative (86c) | Bovine Viral Diarrhea Virus (BVDV) | 3 | [22] |
Experimental Protocol: Plaque Reduction Neutralization Assay
This assay is a gold standard for quantifying the infectivity of a lytic virus and measuring the efficacy of an antiviral compound.
Principle: This cell-based assay measures the ability of an antiviral compound to prevent a virus from forming plaques (localized areas of cell death) in a monolayer of host cells. The reduction in the number of plaques in the presence of the compound compared to a control is used to determine its antiviral potency.
Step-by-Step Methodology:
-
Cell Monolayer Preparation:
-
Seed permissive host cells (e.g., Vero-76 cells) in 6-well or 12-well plates.[21]
-
Incubate until a confluent monolayer is formed.
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of the benzotriazole carboxylate derivative in a serum-free medium.
-
Prepare a standardized stock of the virus.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C to allow the compound to bind to the virus if it has virucidal activity.
-
-
Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-compound mixtures.
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentration of the antiviral compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones against a colored background.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
Benzotriazole carboxylates represent a highly versatile and promising class of compounds in medicinal chemistry. Their structural adaptability allows for the synthesis of derivatives with potent and specific biological activities, including broad-spectrum antimicrobial, targeted anticancer, and effective antiviral properties. The continued exploration of structure-activity relationships, coupled with robust in vitro and in vivo evaluation using the methodologies described, will be crucial for developing these promising scaffolds into next-generation therapeutic agents. The insights gained from mechanistic studies will further enable the rational design of novel benzotriazole carboxylates with enhanced efficacy and improved safety profiles, addressing critical unmet needs in the fight against infectious diseases and cancer.
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- Wojnicz, D., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Source not specified, link from PMC - NIH].
- Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
- Verma, G., & Singh, K. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
- Unknown Author. (n.d.). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate.
- Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. MDPI.
- Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review.
- Sanna, G., et al. (2015). Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5. PubMed.
- De Palma, A. M., & Vliegen, I. (n.d.). In vitro methods for testing antiviral drugs. [Source not specified, link from PMC - PubMed Central].
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- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
- Unknown Author. (n.d.). Review Of Benzotriazole. IJCRT.org.
- Sanna, G., et al. (n.d.). Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal.
- Villanueva, P. J., & Martínez-Cisneros, F. J. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Source not specified, link from NIH].
- Ibba, R., et al. (2023). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Source not specified, no title available].
- Wang, S.-F., et al. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
- Unknown Author. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
- Unknown Author. (2024). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. ResearchGate.
- Unknown Author. (n.d.). In vitro and in vivo approaches for evaluating antiviral efficacy. ResearchGate.
- Gacche, R. N. (n.d.). Review on Benzotriazole As Anti-corrosive Agents. Jetir.Org.
- Tshuva, E. Y., & Miller, P. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Source not specified, link from NIH].
- Pavel, B.-M., et al. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI.
- González, A. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.
- Verma, R., & Singh, P. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Source not specified, link from PMC - NIH].
- Luttens, A., et al. (n.d.). Resources and computational strategies to advance small molecule SARS-CoV-2 discovery: Lessons from the pandemic and preparing for future health crises. [Source not specified, link from PMC - NIH].
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Penn State. (2019). Empowering drug discovery by evaluating antivirals in thousands of single cells.
- Pop, O., et al. (n.d.). Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships. Semantic Scholar.
- Unknown Author. (n.d.). Benzotriazole derivatives as corrosion inhibitors. Google Patents.
- Fung, T. S., et al. (2024). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy.
- Unknown Author. (n.d.). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES. ResearchGate.
- V, A., et al. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. [Source not specified, no title available].
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Liu, X., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][13][15]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. Retrieved from
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Methodological & Application
The Versatile Role of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Discovery
The benzotriazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and biological activity.[1][2] Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate emerges as a particularly valuable building block for organic synthesis. This trifunctional molecule incorporates a reactive bromine atom, a synthetically versatile ester group, and a benzotriazole core rich in chemical handles. The strategic positioning of the bromine atom at the 7-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights for its application in the synthesis of complex organic molecules.
Synthesis of the Starting Material
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A plausible and efficient route is outlined below, based on established methodologies for the synthesis of substituted benzotriazoles.[3]
Protocol 1: Synthesis of 7-Bromo-1H-benzo[d][1][4][5]triazole-5-carboxylic acid
This protocol describes the formation of the core heterocyclic structure followed by bromination.
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄) or Tin(II) chloride (SnCl₂)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Suitable solvents (e.g., water, ethanol, acetic acid)
Procedure:
-
Reduction of the Nitro Group: The starting material, 4-amino-3-nitrobenzoic acid, is first reduced to 3,4-diaminobenzoic acid. This can be achieved using standard reduction methods, such as catalytic hydrogenation or treatment with a reducing agent like sodium borohydride or tin(II) chloride in an acidic medium.
-
Diazotization and Cyclization: The resulting 3,4-diaminobenzoic acid is then dissolved in an acidic solution (e.g., aqueous HCl or acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt, which spontaneously cyclizes to yield 1H-1,2,3-benzotriazole-5-carboxylic acid.
-
Bromination: The 1H-1,2,3-benzotriazole-5-carboxylic acid is subsequently brominated at the 7-position. This can be accomplished by treating the compound with a brominating agent such as N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction is quenched by pouring it into ice water, and the precipitated solid is collected by filtration. The crude product, 7-bromo-1H-benzo[d][1][4]triazole-5-carboxylic acid, is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 2: Esterification to this compound
This protocol details the conversion of the carboxylic acid to its ethyl ester.
Materials:
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Suitable solvent (e.g., dichloromethane, if using thionyl chloride)
Procedure:
-
Fischer Esterification: The 7-bromo-1H-benzo[d][1][4]triazole-5-carboxylic acid is dissolved or suspended in an excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Alternative Esterification using Thionyl Chloride: Alternatively, the carboxylic acid can be converted to the corresponding acyl chloride by reacting it with thionyl chloride in an inert solvent like dichloromethane. The excess thionyl chloride is removed under reduced pressure, and the crude acyl chloride is then reacted with ethanol to form the ethyl ester.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields the pure this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromo substituent at the 7-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[6][7]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid derivative (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Solvent Addition and Degassing: Add the chosen solvent system. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 | [6] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-95 | [9] |
| Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 85-98 | [8] |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key components of many pharmaceuticals.[10][11]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.2-2.0 equiv.).
-
Addition of Reactants: Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the solvent.
-
Reaction: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 70-90 | [10] |
| Pd(OAc)₂/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80-95 | [11] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes, which are valuable intermediates in organic synthesis.[10][12]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (co-catalyst, e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in the chosen solvent, add the palladium catalyst (1-5 mol%), the copper(I) salt (2-10 mol%), and the base.
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until completion.
-
Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired product.
| Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄/CuI | Et₃N | THF | 25-40 | 70-90 | [10] |
| PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | DMF | 50 | 75-95 | [12] |
Table 3: Representative Conditions for Sonogashira Coupling
Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[13]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), the palladium catalyst (1-5 mol%), the ligand (if needed), and the base (1.5-2.5 equiv.) in the solvent.
-
Reaction: The mixture is heated to 80-140 °C and stirred until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, filtered, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The crude product is then purified by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 60-80 | [13] |
| PdCl₂ | K₂CO₃ | Acetonitrile | 120 | 65-85 | [13] |
Table 4: Representative Conditions for Heck Reaction
Derivatization of the Ester and Benzotriazole Moieties
Beyond cross-coupling at the bromine position, the ester and the N-H of the benzotriazole ring offer further opportunities for derivatization, expanding the molecular diversity accessible from this versatile building block.
-
Ester Hydrolysis and Amide Formation: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to form a diverse library of amides.
-
N-Alkylation/Arylation: The N-H proton of the benzotriazole ring can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the N1 or N2 position.[14] It is important to note that N-alkylation can lead to a mixture of N1 and N2 isomers.[1]
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its strategic placement of a bromine atom, an ester group, and a benzotriazole core allows for sequential and orthogonal chemical modifications. The detailed protocols provided herein for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—demonstrate its broad applicability in the construction of complex molecular architectures. This guide serves as a comprehensive resource for researchers and scientists in drug discovery and organic synthesis, enabling the efficient utilization of this versatile scaffold in the development of novel chemical entities.
References
- Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(02), 215–225.
- Benzotriazole and its derivatives have great significance in medicinal chemistry. GSC Online Press.
- Synthesis of Benzotriazoles
- Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. PubMed, 2019.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. American Chemical Society.
- Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher, 2014.
- Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal, 2021.
- The Suzuki Reaction. Chem 115 Myers.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
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- The Mechanism of Rh(I)
- Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles.
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- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
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- Suzuki Coupling. Organic Chemistry Portal.
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- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, 2020.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH, 2021.
- 7-bromo-1H-1,2,3-benzotriazole. PubChem.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central, 2017.
- Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube, 2020.
- New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
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- Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applic
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- Benzotriazole: An overview on its vers
- Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications.
- Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. NIH, 2023.
- 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2).
- The synthesis of esters from carboxylic acids and their deriv
- First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction.
- Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide. Benchchem.
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The Versatile Scaffold: Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate as a Strategic Building Block in Medicinal Chemistry
Introduction: The Enduring Relevance of the Benzotriazole Core
The 1H-1,2,3-benzotriazole scaffold is a privileged heterocyclic motif in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[1][2] Its structural resemblance to the purine nucleus allows it to act as a bioisostere, interfering with biological pathways that involve purine recognition.[3] The strategic functionalization of the benzotriazole core has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]
This application note focuses on a particularly valuable, functionalized derivative: Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate . The presence of three key functional groups—a bromine atom, an ethyl ester, and a reactive triazole ring—makes this compound a highly versatile building block for the synthesis of complex drug candidates. The bromine at the 7-position serves as a convenient handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The ethyl ester at the 5-position offers a site for amide bond formation, enabling the introduction of diverse side chains to probe structure-activity relationships (SAR). Finally, the triazole moiety itself can be N-alkylated or N-arylated to further expand the chemical space. This guide provides detailed protocols for the synthesis of this building block and its subsequent elaboration into advanced intermediates for drug discovery programs, with a particular focus on the synthesis of kinase inhibitors.
Synthesis of the Building Block
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable pathway starting from commercially available materials.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Bromination of Ethyl 4-amino-3-nitrobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-amino-3-nitrobenzoate (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water. The precipitate, Ethyl 4-amino-3-bromo-5-nitrobenzoate, is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.[4]
Step 2: Reduction of Ethyl 4-amino-5-bromo-3-nitrobenzoate
-
Reaction Setup: To a suspension of Ethyl 4-amino-5-bromo-3-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (1.5 eq) and iron powder (3.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product, Ethyl 3,4-diamino-5-bromobenzoate, with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be used in the next step without further purification.
Step 3: Diazotization and Cyclization
-
Reaction Setup: Dissolve the crude Ethyl 3,4-diamino-5-bromobenzoate (1.0 eq) in glacial acetic acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.[5]
-
Reaction: Stir the reaction mixture at 0-5 °C for 2 hours.
-
Work-up: A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the product, this compound, under vacuum. The purity can be assessed by NMR and LC-MS.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] The unique structural features of this compound make it an excellent starting material for the synthesis of kinase inhibitors. For instance, this building block has been utilized in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways implicated in various autoimmune diseases and cancers.[7][8][9]
Synthetic Strategy for Kinase Inhibitor Scaffolds
The following diagram illustrates a general strategy for elaborating the building block into more complex, drug-like molecules. The key transformations are N-alkylation/arylation and Suzuki cross-coupling, which allow for the systematic exploration of the chemical space around the benzotriazole core.
Caption: General synthetic strategy for kinase inhibitors from the title building block.
Protocol 2: N-Alkylation of this compound
The N-alkylation of benzotriazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the alkylating agent, base, and solvent. The following is a general procedure that often favors N1 alkylation.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is ideal for modifying the 7-position of the benzotriazole ring.[10][11][12]
-
Reaction Setup: In a Schlenk flask, combine the N-alkylated this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., sodium carbonate, 2.0 eq).
-
Solvent Addition: Add a mixture of toluene and water as the solvent.
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (typically 80-100 °C) and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, and hot ethanol |
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a robust platform for the synthesis of novel therapeutic agents. Its trifunctional nature allows for the systematic and divergent synthesis of compound libraries, which is essential for efficient lead optimization. The protocols detailed in this application note provide a solid foundation for the synthesis and elaboration of this versatile scaffold. As demonstrated by its application in the synthesis of IRAK4 inhibitors, this building block holds significant promise for the discovery of new treatments for cancer and inflammatory diseases. Future work in this area will likely focus on expanding the range of cross-coupling partners used at the 7-position and exploring diverse amide functionalities at the 5-position to develop highly potent and selective kinase inhibitors.
References
-
GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(2), 271–285. Retrieved from [Link]
-
ijarsct. (n.d.). A Brief Review on Medicinal Uses and Applications of Benztriazole. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. National Library of Medicine. Retrieved from [Link]
-
TSI Journals. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. Retrieved from [Link]
-
Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Med chem, 4(9). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Retrieved from [Link]
-
PubMed Central. (2025, June 19). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CA3250704A1 - Irak4 inhibitors.
-
PubChem. (n.d.). Ethyl 4-amino-3-bromo-5-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). INHIBITORS OF IRAK4 ACTIVITY - EP 3200790 B1.
-
ResearchGate. (2016, August). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 57(34). Retrieved from [Link]
-
ResearchGate. (2023, November 6). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. RSC Advances. Retrieved from [Link]
-
PubMed. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14098-14155. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules. Retrieved from [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its capacity for forging carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of Suzuki coupling reactions using Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate as a key building block. The benzotriazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to act as a bioisostere and engage in various biological interactions. The strategic functionalization of this core via Suzuki coupling opens a vast chemical space for the generation of novel molecular entities with therapeutic potential.
This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization. The aim is to equip the reader with the necessary knowledge to confidently and successfully implement these reactions in their own research endeavors.
Mechanistic Overview of the Suzuki Coupling Reaction
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide or triflate. The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the Suzuki coupling catalytic cycle.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.
2. Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
3. Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Components and Considerations
The success of a Suzuki coupling reaction with this compound hinges on the judicious selection of several key components:
1. Palladium Catalyst and Ligands: The choice of palladium source and ligand is critical. For N-heterocyclic substrates, which can sometimes act as catalyst poisons, bulky and electron-rich phosphine ligands are often preferred. These ligands stabilize the palladium center and promote the desired catalytic activity.
| Catalyst/Ligand System | Advantages | Considerations |
| Pd(PPh₃)₄ | Commercially available, widely used. | Can be sensitive to air and moisture. |
| PdCl₂(dppf) | Robust, effective for a wide range of substrates. | Higher cost. |
| Pd(OAc)₂ with SPhos or XPhos | Highly active for challenging couplings. | Ligands can be expensive. |
2. Base: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Typical Use |
| K₂CO₃ | Moderate | Aqueous | General purpose, often in aqueous/organic solvent mixtures. |
| Cs₂CO₃ | Strong | Organic | Often used for less reactive substrates, can accelerate the reaction. |
| K₃PO₄ | Strong | Aqueous | Effective for sterically hindered couplings. |
3. Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base. A mixture of an organic solvent and water is commonly employed.
| Solvent System | Properties | Common Applications |
| Toluene/H₂O | Good for a wide range of temperatures. | General purpose. |
| Dioxane/H₂O | Higher boiling point, can be advantageous for sluggish reactions. | Often used for challenging couplings. |
| DMF or DMAc | Polar aprotic, can enhance solubility. | Use with caution, can lead to side reactions at high temperatures. |
4. Boronic Acid/Ester: The choice of the boron reagent will determine the nature of the coupled product. A wide variety of boronic acids and esters are commercially available or can be readily synthesized. It is important to use high-quality boron reagents, as impurities can negatively affect the reaction.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general framework for the Suzuki coupling of this compound with a variety of boronic acids. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Figure 2: A general workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the degassed solvent system.
-
Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired coupled product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, insufficient base, low temperature. | Use a fresh batch of catalyst, try a stronger base (e.g., Cs₂CO₃), increase the reaction temperature. |
| Formation of side products | Homo-coupling of the boronic acid, decomposition of starting material or product. | Ensure a thoroughly degassed system, lower the reaction temperature, try a different catalyst/ligand system. |
| Difficulty in purification | Co-elution of product with impurities. | Optimize the chromatography solvent system, consider a different purification technique (e.g., recrystallization). |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Toluene, dioxane, and other organic solvents are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and should be handled with care.
Conclusion
The Suzuki coupling reaction of this compound is a powerful and versatile method for the synthesis of a diverse range of functionalized benzotriazole derivatives. By carefully selecting the reaction components and adhering to the outlined protocols, researchers can efficiently access novel chemical entities for drug discovery and other applications. The insights provided in this application note are intended to serve as a practical guide to facilitate the successful implementation of this important transformation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Forefathers: A Pragmatic Evaluation of Suzuki–Miyaura Reaction Mechanisms. Angewandte Chemie International Edition, 53(16), 4124-4126. [Link]
- Google Patents. (2010).
Application Note & Protocols: Regioselective N-Alkylation of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Abstract
N-alkylated benzotriazoles are privileged scaffolds in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials.[1][2][3] The N-alkylation of asymmetrically substituted benzotriazoles, such as Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, presents a significant synthetic challenge in controlling the regioselectivity of the reaction. Alkylation can occur at the N1 or N2 positions of the triazole ring, yielding distinct isomers with potentially different biological activities and physicochemical properties.[4] This guide provides a comprehensive overview of the key chemical principles governing this transformation and details two robust protocols—classical SN2 alkylation and the Mitsunobu reaction—to facilitate controlled synthesis. We delve into the causality behind experimental choices, methods for characterization and isomer differentiation, and a workflow designed for optimization and success.
Introduction: The Chemistry of Benzotriazole Alkylation
The 1H-1,2,3-benzotriazole system exists as a dynamic equilibrium between the 1H and 2H tautomers.[2][5] Deprotonation with a base generates a delocalized benzotriazolide anion, which possesses nucleophilic character at both the N1 and N2 positions. The subsequent reaction with an electrophile (e.g., an alkyl halide) can lead to a mixture of N1- and N2-alkylated products.
The regiochemical outcome is a delicate interplay of several factors:
-
Steric Hindrance: The substituent at the 7-position (in this case, bromine) can sterically encumber the adjacent N1 position, potentially favoring alkylation at the more accessible N2 position. Studies on related 4-bromo-1,2,3-triazoles have shown a strong directing effect towards N2-alkylation.[6]
-
Electronic Effects: The electron-withdrawing nature of the bromo substituent and the ethyl carboxylate group decreases the overall nucleophilicity of the triazole system but also influences the relative electron density at N1 and N2.
-
Reaction Conditions: The choice of solvent, base, and counter-ion dramatically affects the state of the benzotriazolide anion (e.g., tight ion pair vs. solvent-separated ion pair), thereby influencing the site of attack.[7] Conditions favoring thermodynamic control often yield the more stable N1 isomer, whereas kinetically controlled reactions may favor the N2 isomer.[4]
Recommended Protocols
The following protocols provide robust starting points for the N-alkylation of this compound. Optimization is highly recommended to achieve the desired regioselectivity and yield for a specific alkylating agent.
Protocol 1: Classical SN2 Alkylation with Alkyl Halides
This method is the most direct and widely used approach for N-alkylation. The choice of base and solvent is critical for controlling the N1/N2 product ratio. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is generally effective at solvating the intermediate ions.
Materials:
-
This compound (1.0 eq)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 - 1.5 eq)
-
Base (see Table 1) (1.5 - 2.0 eq)
-
Anhydrous DMF (or other solvent, see Table 1)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the selected base (e.g., K₂CO₃, 1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers.
Rationale and Optimization: The combination of a weak base like potassium carbonate and DMF is a standard, effective condition for the N-alkylation of many heterocycles.[6] However, regioselectivity can be highly substrate-dependent. A systematic screening of conditions is the most reliable path to a high-yielding and selective process.
| Parameter | Condition A (General) | Condition B (N1-Favored) | Condition C (Alternative) | Rationale |
| Base | K₂CO₃ | NaH (60% in mineral oil) | Cs₂CO₃ | K₂CO₃ is inexpensive and effective. NaH is a strong, non-nucleophilic base that can favor N1.[7] Cs₂CO₃ is more soluble and reactive. |
| Solvent | DMF | Anhydrous THF | Acetonitrile (ACN) | DMF is an excellent polar aprotic solvent. THF with NaH often forms tight ion pairs, favoring N1.[7] ACN is another polar aprotic option. |
| Temperature | 50-80 °C | 0 °C to RT | RT to 60 °C | Higher temperatures accelerate the reaction but may reduce selectivity. |
Protocol 2: Mitsunobu Reaction with Alcohols
The Mitsunobu reaction is a powerful tool for forming C-N bonds under exceptionally mild, neutral conditions, using an alcohol as the alkylating partner.[8][9] This method is ideal for acid-sensitive substrates or when using valuable, complex alcohols. It typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.[10]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol, Benzyl alcohol) (1.2 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous THF or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a dry flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirring solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography. The by-products, triphenylphosphine oxide and the DIAD-hydrazine adduct, can be challenging to remove, so careful chromatography is essential.[11]
Rationale: The reaction proceeds via the formation of a phosphonium intermediate between PPh₃ and DIAD, which then activates the alcohol.[10] The deprotonated benzotriazole acts as the nucleophile. The mild, neutral conditions prevent side reactions that might occur with strong bases. The main drawback is the generation of stoichiometric amounts of by-products that require careful purification to remove.[11]
General Workflow & Characterization
A systematic approach is crucial for success. The general workflow encompasses reaction execution, purification, and rigorous characterization to confirm the identity and ratio of the resulting isomers.
Structural Characterization of N1 vs. N2 Isomers: The definitive identification of the N1 and N2 isomers is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The N2-alkylated isomer is C₂-symmetric with respect to the triazole ring. This symmetry often results in a simpler aromatic region of the spectrum (fewer distinct signals) compared to the asymmetric N1-isomer. For the title compound, the two aromatic protons (at C4 and C6) would be distinct in the N1-isomer but may be equivalent or have very similar chemical shifts in the N2-isomer.
-
¹³C NMR: Similarly, the N2-isomer will exhibit fewer carbon signals in the aromatic region than the N1-isomer due to symmetry.
-
HPLC/LC-MS: High-Performance Liquid Chromatography can be used to determine the ratio of the two isomers in the crude product and to assess the purity of the isolated fractions. Mass Spectrometry will confirm that the products have the correct mass.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently active alkylating agent. Base is too weak or insoluble. Reaction temperature is too low. | Use a more reactive halide (I > Br > Cl). Switch to a stronger base (e.g., NaH) or a more soluble one (Cs₂CO₃). Increase reaction temperature incrementally. For Mitsunobu, ensure reagents are anhydrous. |
| Poor Regioselectivity | Conditions do not favor one isomer over the other. | Systematically screen bases and solvents (Table 1). Lowering the reaction temperature may increase selectivity for the kinetic product (often N2). |
| Difficult Purification | Isomers have very similar polarity. Mitsunobu by-products co-elute. | Use a shallow solvent gradient during column chromatography. Consider alternative stationary phases or preparative HPLC. For Mitsunobu, try precipitating triphenylphosphine oxide from a nonpolar solvent first. |
| Decomposition | Substrate is sensitive to strong base or high temperature. | Use milder conditions (K₂CO₃ instead of NaH). Consider the Mitsunobu protocol for a base-free alternative. |
Conclusion
The N-alkylation of this compound is a tractable but nuanced transformation where regioselectivity is paramount. Control over the N1/N2 isomer ratio can be achieved by the judicious selection of reaction conditions. The classical SN2 approach offers versatility through the screening of various bases and solvents, while the Mitsunobu reaction provides a mild, base-free alternative for the direct use of alcohols. For any given alkylating agent, empirical optimization guided by careful TLC analysis and definitive NMR characterization is essential for achieving the desired synthetic outcome.
References
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. Retrieved from ResearchGate. [Link]
-
Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105. [Link]
-
Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. While the direct link is not provided, this is a highly cited review on the topic.
-
Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from Wikipedia. [Link]
-
Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278-282. [Link]
-
Le, Z. G., et al. (2010). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. Synthetic Communications, 40(17), 2525-2530. [Link]
-
ACS Publications. (n.d.). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]
-
IJCRT.org. (2018). Review Of Benzotriazole. International Journal of Creative Research Thoughts. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. [Link]
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Briguglio, S. P., et al. (2014). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 81, 1-37. [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]
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Wang, C., et al. (2018). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition, 57(38), 12489-12493. [Link]
-
Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. [Link]
-
Lin, S., et al. (2011). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 123(6), 831-838. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]
-
Duan, J., et al. (2020). Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters, 22(19), 7514–7519. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of Amides from Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Abstract
Derivatives of 1H-1,2,3-benzotriazole are privileged scaffolds in medicinal chemistry, valued for their role in constructing molecules with significant biological activity. This application note provides a detailed guide for researchers and drug development professionals on the synthesis of novel amide derivatives starting from Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. We present two robust and validated synthetic strategies: a versatile two-step protocol involving ester hydrolysis followed by a peptide coupling reaction, and a more direct, atom-economical aminolysis approach. This document emphasizes the underlying chemical principles, provides step-by-step experimental protocols, and includes expert insights into reaction optimization, purification, and troubleshooting to ensure reproducible and high-yield synthesis.
Introduction: Strategic Approaches to Amide Synthesis
The amide bond is a cornerstone of modern drug discovery and development, present in a vast array of pharmaceuticals.[1][2] The synthesis of amides from this compound offers a gateway to novel chemical entities for screening and development. The choice of synthetic route is critical and depends on the nature of the amine, desired scale, and available equipment.
This guide details two primary pathways:
-
Strategy 1: Hydrolysis and Subsequent Coupling. This is the most versatile and widely applicable method. The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with an amine. This strategy allows for mild reaction conditions during the critical amide bond-forming step, making it suitable for sensitive or complex amines.
-
Strategy 2: Direct Aminolysis. This approach involves the direct reaction of the ester with an amine. While simpler and more atom-economical, it often requires more forcing conditions, such as elevated temperatures, and may not be suitable for all substrates.[3][4]
Below is a visual representation of the synthetic choices branching from the starting material.
Caption: Overall workflow for amide synthesis from the starting ethyl ester.
Strategy 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This method provides superior control and is generally higher yielding, especially for less reactive or sterically hindered amines.
Step 1: Saponification of Ethyl Ester
Principle: The conversion of the ester to a carboxylic acid is most efficiently achieved through base-catalyzed hydrolysis, or saponification.[5] This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base drives the equilibrium to completion.[6] Subsequent acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate for easy isolation.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution. Expert Tip: LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvents and the ease of removing lithium salts during workup.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow, dropwise addition of 1N hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it under high vacuum.
Expected Characterization of 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid: The product should be a solid. Successful conversion can be confirmed by ¹H NMR (disappearance of the characteristic triplet and quartet signals of the ethyl group) and LC-MS (observation of the correct molecular ion for the carboxylic acid).
Step 2: Amide Bond Formation via Coupling Agents
Principle: Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable as it forms a stable ammonium carboxylate salt.[7] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a good leaving group. This is achieved using coupling reagents. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used, efficient system.[8]
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol (EDC/HOBt Coupling):
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 7-bromo-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq.). Expert Tip: The base is crucial for neutralizing the HCl salt of EDC and any amine salts, ensuring the amine is in its free, nucleophilic form.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize potential side reactions.
-
Coupling Agent Addition: Add EDC hydrochloride (EDC·HCl, 1.5 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by LC-MS.
-
Workup and Purification: See Section 4 for detailed procedures.
Strategy 2: Direct Aminolysis of Ethyl Ester
Principle: This method leverages the direct nucleophilic attack of an amine on the ester carbonyl carbon.[9] To be effective, this reaction typically requires heat to overcome the lower electrophilicity of the ester compared to an activated carboxylic acid. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[3][4] This method is most successful with unhindered, nucleophilic primary amines.
Experimental Protocol (Microwave-Assisted):
-
Mixing: In a microwave reaction vial, combine this compound (1.0 eq.) and the desired primary amine (3.0-5.0 eq.). The amine can often be used as the solvent if it is a liquid. If the amine is a solid, a high-boiling point, inert solvent like N-Methyl-2-pyrrolidone (NMP) can be used.
-
Reaction: Seal the vial and place it in a scientific microwave reactor. Heat the mixture to a temperature between 120-150 °C for 30-60 minutes. Safety Note: Ensure the temperature and pressure limits of the vial and reactor are not exceeded.
-
Monitoring: After the initial heating period, cool the vial, take a small aliquot, and analyze by LC-MS to check for conversion. If the reaction is incomplete, it can be subjected to further irradiation.
-
Workup and Purification: See Section 4 for detailed procedures.
General Workup and Purification Protocols
The final amide products from either strategy are often solids with moderate to low polarity. The purification method should be chosen based on the properties of the specific amide synthesized.
Aqueous Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted carboxylic acid and HOBt), and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Methods:
| Method | Description | Best Suited For |
| Recrystallization | Dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[10] | Crystalline solids with good purity (>90%) after workup. |
| Column Chromatography | Passing the crude product through a silica gel column using a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to separate the product from impurities. | Complex mixtures or when recrystallization is ineffective. |
| Reversed-Phase HPLC | Used for purifying more polar amides that are difficult to separate on normal-phase silica.[11] | Polar products or for achieving very high purity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield (Strategy 1) | - Incomplete hydrolysis of the ester.- Inactive coupling reagents (EDC is moisture sensitive).- Insufficient base (DIPEA). | - Confirm complete hydrolysis by LC-MS before coupling.- Use fresh, high-quality EDC; store it in a desiccator.- Increase the amount of DIPEA to 3.0 eq. |
| Incomplete Reaction (Strategy 2) | - Amine is not nucleophilic enough.- Insufficient temperature or reaction time. | - Switch to the more reliable two-step Strategy 1.- Increase microwave temperature or time. Be mindful of potential decomposition. |
| Formation of Side Products | - In Strategy 1, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct.- Overheating during aminolysis can cause decomposition. | - Ensure HOBt is added before EDC to minimize N-acylurea formation.- Optimize the temperature and time for the aminolysis reaction. |
| Difficult Purification | - Byproduct has similar polarity to the product.- Product is highly polar and streaks on silica gel. | - For EDC coupling, ensure a thorough aqueous workup to remove the water-soluble urea byproduct.- Try a different solvent system for chromatography or switch to reversed-phase chromatography.[11] |
References
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Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PMC. [Link]
-
Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub. [Link]
-
Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
Tandem amide coupling and hydroamination: unexpected benzotriazole oxide addition to the propiolic acid triple bond. RSC Publishing. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022). YouTube. [Link]
-
Chemistry of Esters. (2022). Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters and Amides. (2023). Chemistry LibreTexts. [Link]
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How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. (2006). PubMed. [Link]
-
Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube. [Link]
-
Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). RSC Publishing. [Link]
-
Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. ResearchGate. [Link]
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Application of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate in Kinase Inhibitor Synthesis
Senior Application Scientist Note: This technical guide details the strategic application of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate as a pivotal scaffold in the synthesis of advanced kinase inhibitors. By leveraging its unique structural features, this building block offers a versatile platform for creating potent and selective therapeutic agents. We will explore its utility through the lens of a synthetic strategy targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Introduction: The Strategic Value of the Benzotriazole Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1][2] Within this class of therapeutics, heterocyclic scaffolds are of paramount importance as they often mimic the adenine region of ATP, enabling competitive binding to the kinase active site.
The 1H-1,2,3-benzotriazole core is a "privileged" structure in medicinal chemistry, valued for its metabolic stability, ability to engage in crucial hydrogen bonding interactions, and its synthetic versatility.[1] Our focus, this compound, is a trifunctionalized building block designed for efficient and modular synthesis. Its strategic advantages are threefold:
-
The Bromine at C7: This serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise introduction of diverse aryl or heteroaryl moieties, which can be tailored to target specific regions of the kinase active site, thereby enhancing potency and selectivity.[3][4][5]
-
The Ethyl Carboxylate at C5: This ester group is readily converted into a carboxamide. Amide bonds are critical for forming hydrogen bond networks with the kinase hinge region or other key residues, a common feature of potent kinase inhibitors. This functionality allows for the exploration of a wide array of amine building blocks to optimize binding and pharmacokinetic properties.[6]
-
The Benzotriazole Core: The triazole ring itself can participate in hydrogen bonding and provides a rigid scaffold to orient the other functional groups in a precise three-dimensional arrangement for optimal target engagement.
Application Case Study: Synthesis of a VEGFR-2 Inhibitor Analogous to TAK-593
To illustrate the application of this building block, we will outline a synthetic pathway toward a key structural motif found in potent VEGFR-2 inhibitors like TAK-593.[1][7][8] TAK-593 is a highly potent and selective inhibitor of VEGFR and PDGF receptor families, and its structure contains a core that can be retrosynthetically derived from a functionalized benzotriazole.[7][8][9]
The overall workflow involves two key transformations of the starting material: a Suzuki-Miyaura cross-coupling at the C7 position and an amide bond formation at the C5 position.
Visualized Synthetic Workflow
Caption: Synthetic workflow for a VEGFR-2 inhibitor scaffold.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key transformations shown above. Researchers should optimize conditions based on their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C7-bromo position with a generic arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Intermediate 1) by column chromatography on silica gel.
-
-
Expert Insight: The choice of palladium catalyst, ligand, and base can be critical. For less reactive boronic acids or challenging substrates, catalysts like Pd(dppf)Cl₂ or more advanced phosphine ligands may provide better yields.[10] The reaction must be performed under an inert atmosphere to prevent the degradation of the Pd(0) catalyst.
Protocol 2: Amide Bond Formation
This protocol first describes the saponification of the ethyl ester to the carboxylic acid, followed by a standard amide coupling reaction.
-
Part A: Saponification (Ester Hydrolysis)
-
Dissolve the purified Suzuki product (Intermediate 1, 1.0 equiv) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1).
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equiv) and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully acidify the mixture to pH ~3-4 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid (Intermediate 2), which is often used in the next step without further purification.
-
-
Part B: HATU-Mediated Amide Coupling
-
To a solution of the carboxylic acid (Intermediate 2, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add the desired amine (1.1 equiv).[11]
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the mixture.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) in one portion.[11]
-
Stir the reaction at room temperature for 2-8 hours. Monitor progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
-
Trustworthiness: The purity and identity of the final compound must be validated. Standard analytical techniques include ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm >95% purity.
| Parameter | Description | Typical Value |
| Molecular Formula | C₉H₈BrN₃O₂ | 270.08 g/mol |
| Suzuki Yield | Isolated yield after chromatography | 60-90% |
| Amide Coupling Yield | Isolated yield after chromatography | 65-95% |
| Final Purity (HPLC) | Purity of the final kinase inhibitor | >98% |
Biological Context: Targeting the VEGFR-2 Signaling Pathway
The synthesized benzotriazole-based inhibitor is designed to target VEGFR-2, a receptor tyrosine kinase that is a master regulator of angiogenesis—the formation of new blood vessels.[12][13] In many solid tumors, cancer cells secrete Vascular Endothelial Growth Factor (VEGF-A), which binds to VEGFR-2 on nearby endothelial cells.[12][13] This activation triggers a cascade of downstream signaling events that promote endothelial cell proliferation, survival, and migration, ultimately feeding the growing tumor.
By competitively binding to the ATP pocket of the VEGFR-2 kinase domain, the inhibitor blocks its autophosphorylation and the subsequent activation of downstream pathways.[1][7]
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway.
Protocol for In Vitro Biological Evaluation
To assess the efficacy of the newly synthesized compound, a biochemical kinase assay is performed to determine its half-maximal inhibitory concentration (IC₅₀).
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol is based on a luminescence-based assay that quantifies ATP consumption.[10][14]
-
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
1x Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase-Glo™ Max Luminescence Reagent
-
White, opaque 96-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of each inhibitor dilution. For controls, add 5 µL of buffer with DMSO ("Positive Control") and 5 µL of buffer without enzyme ("Blank").
-
Prepare a master mix containing ATP and the peptide substrate in 1x Kinase Buffer. Add 25 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo™ Max reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Inhibitor | Target Kinase | Reported IC₅₀ |
| TAK-593 | VEGFR-2 (KDR) | 0.95 nM |
| TAK-593 | VEGFR-1 | 3.2 nM |
| TAK-593 | PDGFRβ | 13 nM |
Data for TAK-593 is provided for reference.[14]
Conclusion
This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its orthogonal functional handles—the C7-bromine for cross-coupling and the C5-ester for amidation—provide a robust and flexible platform for generating diverse libraries of inhibitors. The successful application of this scaffold in the synthesis of potent anti-angiogenic agents targeting VEGFR-2 underscores its significant potential for researchers, scientists, and drug development professionals aiming to create next-generation targeted therapies.
References
-
Miyamoto, N., et al. (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. Bioorganic & Medicinal Chemistry, 21(8), 2333-2345. [Link]
-
Awazu, Y., et al. (2013). Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism. Biochemistry, 50(5), 738-751. [Link]
-
Sun, L., et al. (2013). Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase. Cancer Science, 104(9), 1194-1200. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit (Catalog #79565). Retrieved from BPS Bioscience. [Link]
-
Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor perspectives in medicine, 2(7), a006502. [Link]
-
Raju, R., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 341-348. [Link]
-
Simons, M., Gordon, E., & Claesson-Welsh, L. (2016). Mechanisms and regulation of endothelial VEGF receptor signalling. Nature Reviews Molecular Cell Biology, 17(10), 611-625. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). Molecules, 23(10), 2568. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amide Synthesis [fishersci.co.uk]
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- 8. Anti-angiogenic and anti-tumor effects of TAK-593, a potent and selective inhibitor of vascular endothelial growth factor and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. bpsbioscience.com [bpsbioscience.com]
The Strategic Utility of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate in PROTAC Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for rational design and synthesis.[3] This guide details the strategic application of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate , a versatile and synthetically tractable building block, in the construction of novel PROTACs. We provide in-depth scientific rationale, detailed experimental protocols, and data interpretation guidelines to empower researchers in the field of targeted protein degradation.
Part 1: The PROTAC Paradigm: A Mechanism of Induced Proximity
PROTACs are heterobifunctional molecules that function as molecular bridges, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5] Unlike traditional inhibitors that require continuous occupancy of a binding site, PROTACs act catalytically, with a single molecule capable of mediating the degradation of multiple target proteins.[2][6] This event-driven pharmacology opens avenues to target proteins previously considered "undruggable" and can offer advantages in overcoming drug resistance.[2][5]
The tripartite structure of a PROTAC is fundamental to its function:
-
Warhead: A ligand that binds specifically to the target protein (POI).
-
E3 Ligase Ligand: A moiety that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[7][8]
-
Linker: A chemical tether that connects the warhead and the E3 ligase ligand, whose composition and length are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[][10]
Caption: Mechanism of PROTAC-mediated protein degradation.
Part 2: this compound as a Strategic Building Block
The selection of appropriate building blocks is paramount in PROTAC synthesis. This compound offers a unique combination of features that make it an exceptionally valuable scaffold for constructing diverse PROTAC libraries.
Chemical Structure and Properties:
| Compound Name | This compound |
| CAS Number | 1246759-55-6[11] |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| Key Features | - Benzotriazole Core: A rigid heterocyclic scaffold that can be part of the linker structure, influencing the overall conformation of the PROTAC. - Bromo Substituent: A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of the warhead or a linker extension.[12] - Ethyl Ester Group: A stable functional group that can be readily hydrolyzed to a carboxylic acid, providing a convenient attachment point for the E3 ligase ligand via amide bond formation.[13][14] |
The orthogonal nature of the bromo and ethyl ester functionalities allows for a stepwise and controlled synthesis, a crucial aspect of complex molecule assembly.[8] The benzotriazole moiety itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions.[15][16]
Part 3: Synthetic Protocol for a Model PROTAC
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using this compound as a central building block. The overall strategy involves:
-
Palladium-catalyzed cross-coupling at the 7-bromo position to introduce a linker-warhead precursor.
-
Saponification of the ethyl ester to unmask the carboxylic acid.
-
Amide coupling of the resulting carboxylic acid with an amine-functionalized E3 ligase ligand.
Caption: Synthetic workflow for a model PROTAC.
Step 1: Suzuki-Miyaura Cross-Coupling
This step attaches a warhead-linker precursor, functionalized as a boronic acid or boronic ester, to the benzotriazole core. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and reliable performance.[17][18]
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| This compound | 270.08 | 1.0 |
| Warhead-Linker-Boronic Acid Pinacol Ester | Variable | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 |
| Solvents | 1,4-Dioxane / Water (4:1) |
Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the warhead-linker-boronic acid pinacol ester (1.2 eq.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting benzotriazole.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
This step converts the ethyl ester to a carboxylic acid, which will serve as the attachment point for the E3 ligase ligand.[13]
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| Coupled Intermediate (from Step 1) | Variable | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 3.0 |
| Solvents | THF / Water (3:1) |
Protocol:
-
Dissolve the coupled intermediate (1.0 eq.) in a THF/water (3:1) mixture.
-
Add LiOH (3.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid intermediate. This product is often used in the next step without further purification.
Step 3: Amide Coupling
The final step involves the formation of a stable amide bond between the carboxylic acid intermediate and an amine-functionalized E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative). HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.[19]
Materials and Reagents:
| Reagent | M.W. | Equivalents |
| Carboxylic Acid Intermediate (from Step 2) | Variable | 1.0 |
| Amine-functionalized E3 Ligase Ligand | Variable | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Solvent | Anhydrous DMF |
Protocol:
-
Dissolve the carboxylic acid intermediate (1.0 eq.) and the amine-functionalized E3 ligase ligand (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3.0 eq.) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq.) and continue to stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Part 4: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
Recommended Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Cross-Coupling | Inactive catalyst, poor quality reagents, or insufficient heating. | Use a fresh batch of catalyst, ensure solvents are anhydrous and degassed, and optimize the reaction temperature. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the equivalents of LiOH and/or extend the reaction time. |
| Low Yield in Amide Coupling | Inactive coupling reagent, presence of moisture. | Use fresh HATU and anhydrous DMF. Ensure all glassware is thoroughly dried. |
| Purification Difficulties | Poor solubility of the final PROTAC. | Optimize the HPLC gradient and consider alternative solvent systems. For benzotriazole-containing compounds, purification can sometimes be aided by washing with specific aqueous solutions.[20] |
Part 5: Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the synthesis of novel PROTACs. Its orthogonal reactive sites allow for a modular and convergent synthetic strategy, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The inherent properties of the benzotriazole core can be leveraged to fine-tune the physicochemical and pharmacokinetic properties of the resulting degraders. As the field of targeted protein degradation continues to expand, the strategic use of such well-designed building blocks will be instrumental in accelerating the discovery and development of next-generation therapeutics.
References
- Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural studies of reagents for peptide bond formation: Crystal and molecular structures of HBTU and HATU. Letters in Peptide Science, 1(1), 57–67.
- Al-Salami, B. K., & Saleh, D. M. (2025). Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC) as Coupling Agent. Journal of Chemical and Pharmaceutical Research.
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Ciulli, A., & Crews, C. M. (2021). The PROTAC revolution: a new paradigm for drug discovery. Nature Reviews Drug Discovery, 20(1), 1-3.
- G. A. A. & A. A. E.-F. (2017).
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Katritzky, A. R., & Lan, X. (1996). Benzotriazole-assisted synthesis of heterocycles. Chemical Society Reviews, 25(4), 293-302.
- Khan, S., Zhang, X., & Crews, C. M. (2021). PROTACs: a new frontier in targeted therapy. Trends in Pharmacological Sciences, 42(1), 1-14.
- Lee, S., & Park, Y. S. (2015). Configurationally labile α-bromoacid derivatives for asymmetric preparation of heterocycles. Organic & Biomolecular Chemistry.
- Li, X., & Song, Y. (2020). Proteolysis-targeting chimeras (PROTACs) in cancer therapy.
- M. A. A. et al. (2018).
- P. R. et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
- S. L. R. et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters.
- T. M. et al. (2021). Traceless Staudinger Ligation Enabled Parallel Synthesis of Proteolysis Targeting Chimera Linker Variants. ACS Medicinal Chemistry Letters.
- W. H. et al. (2017). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry.
-
Wikipedia. (2023). Benzotriazole. Retrieved from [Link]
- Y. W. et al. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids.
- Z. N. et al. (2024).
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 16. Benzotriazole - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 20. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
Experimental procedure for bromination of ethyl 1H-1,2,3-benzotriazole-5-carboxylate
Application Note and Protocol
Topic: A Validated Protocol for the Regioselective Bromination of Ethyl 1H-1,2,3-Benzotriazole-5-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-proven protocol for the electrophilic bromination of ethyl 1H-1,2,3-benzotriazole-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Benzotriazole derivatives are integral to the development of novel therapeutics, acting as antivirals, antifungals, and kinase inhibitors.[1][2][3] Halogenated benzotriazoles, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions. The primary challenge in this synthesis is the electronic deactivation of the aromatic ring by both the triazole and the carboxylate moieties, which hinders classical electrophilic aromatic substitution (SEAr).[4][5] This protocol overcomes this challenge by employing N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a method proven effective for the clean monobromination of highly deactivated aromatic systems.[6] We provide a detailed step-by-step procedure, mechanistic insights, safety protocols, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis.
Introduction: The Rationale for Bromination
The benzotriazole nucleus is a privileged scaffold in drug discovery.[1][7] The introduction of a bromine atom onto this scaffold creates a synthetic handle for introducing further molecular complexity. For instance, the brominated product can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of carbon-carbon and carbon-heteroatom bonds.[8]
The starting material, ethyl 1H-1,2,3-benzotriazole-5-carboxylate, presents a significant synthetic hurdle. The benzene ring is rendered electron-poor by the attached electron-withdrawing ester group and the fused triazole ring system. Standard bromination conditions, such as molecular bromine with a Lewis acid, can be too harsh or ineffective. N-Bromosuccinimide (NBS) is a preferred source of electrophilic bromine due to its solid form and milder reactivity.[9][10] However, for deactivated substrates, NBS requires activation by a strong protic acid, such as concentrated sulfuric acid, which protonates NBS to generate a highly potent electrophilic brominating agent.[6][11] This approach ensures a controlled, regioselective reaction with a straightforward workup.
Reaction Scheme:
Figure 1: Electrophilic bromination of ethyl 1H-1,2,3-benzotriazole-5-carboxylate using NBS in concentrated sulfuric acid.
Mechanistic Pathway
The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below.
-
Activation of Electrophile: Concentrated sulfuric acid protonates N-bromosuccinimide (NBS), dramatically increasing the electrophilicity of the bromine atom.
-
Nucleophilic Attack: The π-electron system of the deactivated benzotriazole ring attacks the activated bromine species. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][12]
-
Deprotonation and Aromatization: A weak base (HSO₄⁻ or H₂O) abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final brominated product.
Diagram: SEAr Mechanism
Caption: The three-step mechanism for electrophilic aromatic bromination.
Experimental Protocol
This protocol is designed for a 2.0 mmol scale reaction. All operations involving concentrated sulfuric acid and NBS should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Ethyl 1H-1,2,3-benzotriazole-5-carboxylate | 191.19 | 382 | 2.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 392 | 2.2 | 1.1 |
| Sulfuric Acid (conc., 98%) | 98.08 | ~4 mL | - | Solvent |
| Deionized Water (ice-cold) | 18.02 | ~50 mL | - | Quench |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - | Quench |
| Ethyl Acetate | 88.11 | As needed | - | Extraction |
| Brine (Saturated NaCl solution) | - | As needed | - | Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying |
Equipment
-
50 mL round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice-water bath
-
Glass funnel and filter paper
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL round-bottom flask.
-
Carefully add concentrated sulfuric acid (4 mL) to the flask and cool the flask in an ice-water bath to 0-5 °C.
-
Causality: Pre-cooling the acid is crucial to control the exotherm that occurs upon dissolution of the starting material and NBS.
-
-
Reagent Addition:
-
While stirring, slowly add ethyl 1H-1,2,3-benzotriazole-5-carboxylate (382 mg, 2.0 mmol) to the cold sulfuric acid in small portions. Ensure the temperature does not rise above 10 °C. Stir until fully dissolved.
-
In a similar portion-wise manner, add N-Bromosuccinimide (392 mg, 2.2 mmol) to the reaction mixture. A slight color change to yellow or light orange may be observed.
-
Causality: Adding NBS in portions prevents a rapid, uncontrolled reaction and potential side-product formation. A slight excess (1.1 eq) of NBS ensures complete consumption of the starting material.[13]
-
-
Reaction Progression:
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ~50 g of crushed ice with vigorous stirring. A precipitate should form.
-
Causality: Quenching on ice dilutes the acid and precipitates the organic product, which is poorly soluble in water.
-
If the solution retains a yellow/orange color from excess bromine, add a small amount of solid sodium bisulfite until the color dissipates.[14]
-
Collect the crude solid product by vacuum filtration, washing the filter cake with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Dry the crude product under vacuum.
-
-
Purification:
-
The most common impurities are unreacted starting material or poly-brominated species.[14]
-
Recrystallization: Purify the crude solid by recrystallization. An ethanol-water solvent system is often effective.[14] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry thoroughly.
-
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the bromination protocol.
Safety and Hazard Management
-
N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[15][16] It is an oxidizer and moisture/light sensitive.[17] Always handle in a fume hood wearing appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[15][17]
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns upon contact. Reacts violently with water. Always add acid to water/ice, never the other way around. Handle only in a fume hood with appropriate PPE.
-
Organic Solvents: Ethyl acetate and ethanol are flammable. Keep away from ignition sources.
Product Characterization
The final product should be characterized to confirm its identity, purity, and the position of the bromine atom.
-
¹H NMR Spectroscopy: The aromatic region of the spectrum will be diagnostic. The starting material exhibits an ABC spin system. The brominated product will show two doublets or two singlets, depending on the substitution pattern, with integration corresponding to two protons. The ethyl ester signals (a quartet and a triplet) should remain.[18]
-
¹³C NMR Spectroscopy: The number of signals in the aromatic region will confirm the substitution pattern. The carbon atom bonded to bromine will show a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: Key stretches to observe include the C=O of the ester (~1720 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-H bonds.[18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. If still no conversion, gently warm the reaction to 40-50 °C, but monitor for side products. |
| Deactivated NBS. | Use freshly opened or recrystallized NBS. Impure NBS can give unreliable results.[10] | |
| Multiple Products on TLC | Over-bromination (di-substitution) or side reactions. | Ensure the temperature is controlled during NBS addition. Use no more than 1.1 equivalents of NBS. Reduce reaction time. |
| Product Oily/Not Solid | Impurities present. | Extract the quenched aqueous mixture with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting oil/solid by column chromatography. |
| Difficulty in Purification | Product and starting material have similar polarity. | Use column chromatography on silica gel with a shallow gradient of ethyl acetate in hexanes for better separation. |
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem. (n.d.).
- A New Strategy for the Bromination of Various Aromatics and Heteroaromatics with N-Bromosuccinimide - Alfa Chemistry. (n.d.).
- Benzotriazole-Mediated Conversions of para-H-Substituted Pyrylium, Benzo[b]pyrylium, and Xanthylium Salts into para-Position Functionalized Derivatives (An Indirect Electrophilic Substitution of Electron-Deficient Heteroaromatics) | The Journal of Organic Chemistry - ACS Publications. (2005).
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.).
- Benzotriazole-Mediated Conversions of para-H-Substituted Pyrylium, Benzo[b]pyrylium, and Xanthylium Salts into para-Position Functionalized Derivatives (An Indirect Electrophilic Substitution of Electron-Deficient Heteroaromatics) - PubMed. (1997). The Journal of Organic Chemistry, 62(23), 8198–8200.
- Bromination - Common Conditions - Common Organic Chemistry. (n.d.).
- electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (2021).
- Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. (n.d.).
- N-Bromosuccinimide - Wikipedia. (n.d.).
- NBS N-bromosuccinimide.pdf - Safety Data Sheet. (2010).
- MSDS of N-Bromosuccinimide (NBS) - Capot Chemical. (2018).
- Review on synthetic study of benzotriazole - GSC Online Press. (n.d.).
- Spectroscopic Characterization of Benzotriazole: A Technical Guide - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2015).
- Facile synthesis of novel benzotriazole derivatives and their antibacterial activities - Indian Academy of Sciences. (n.d.).
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Electrophilic aromatic substitution - Wikipedia. (n.d.).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
- (PDF) Review on synthetic study of benzotriazole - ResearchGate. (2020).
- Bromination of Deactivated Aromatics: A Simple and Efficient Method. (2007). The Journal of Organic Chemistry, 72, 5867-5869.
- Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025).
- An experimental (NMR) and theoretical (GIAO) study of the tautomerism of benzotriazole in solution | Request PDF - ResearchGate. (n.d.).
- Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed. (2025). Bioorganic Chemistry, 169, 109446.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. jru.edu.in [jru.edu.in]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
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- 15. dept.harpercollege.edu [dept.harpercollege.edu]
- 16. capotchem.com [capotchem.com]
- 17. fishersci.com [fishersci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support resource for the purification of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
The Importance of Purity
This compound is a heterocyclic building block often used in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring, and result in lower yields and purification difficulties in subsequent steps.[3] Common impurities may include unreacted starting materials, regioisomers, or byproducts from the bromination and diazotization stages of its synthesis.[2][4]
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Question: I've finished the synthesis, but my crude product is an oil or a waxy solid. Can I still recrystallize it?
Answer: Yes, this is a common issue. An oily or waxy consistency is often due to the presence of residual solvent or impurities that depress the melting point of your product.
-
Initial Step: First, ensure all reaction solvent is removed under high vacuum. If the product remains oily, this suggests the presence of impurities.
-
Troubleshooting Steps:
-
Attempt a Trituration: Before a full recrystallization, try triturating the crude oil with a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often crash out the product as a solid.
-
Proceed with Recrystallization: If trituration fails, proceed with recrystallization, but be prepared for the product to "oil out."
-
Question: My product "oiled out" instead of forming crystals during recrystallization. What should I do?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (in this case, your impure product).[5]
-
Causality: The impurities are lowering the melting point of your compound, making it liquid in the hot solvent.
-
Immediate Solutions:
-
Add More Solvent: Add more hot solvent to the mixture to dissolve the oil completely, then allow it to cool very slowly.[6]
-
Induce Crystallization: Once the solution is cooling, scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites.[6]
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]
-
-
If the Problem Persists: This indicates a high level of impurities. A preliminary purification step, such as running the material through a short plug of silica gel, may be necessary before attempting recrystallization again.[6]
Question: My recrystallization yield is very low. How can I improve it?
Answer: Low recovery is typically due to one of two factors: using too much solvent or the product having significant solubility in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: During the initial dissolving step, use the absolute minimum amount of boiling solvent required to fully dissolve the crude material.[6]
-
Cool Thoroughly: Ensure the flask is cooled for a sufficient amount of time, preferably in an ice bath, to maximize precipitation before filtration.
-
Recover a Second Crop: Take the filtrate (mother liquor) and reduce its volume by about half using a rotary evaporator. Cool the concentrated solution again to see if a second crop of crystals forms. Be aware that this second crop may be less pure and should be analyzed separately by TLC or NMR.
-
Column Chromatography Issues
Question: My compound is streaking badly on the TLC plate and the column. What's happening?
Answer: This is a classic sign of strong interaction between your compound and the stationary phase. Benzotriazoles are nitrogen-containing heterocycles and can be basic. The silica gel surface is acidic (due to silanol groups), leading to strong, non-ideal adsorption.[6]
-
Causality: The acidic silica protonates your basic compound, causing it to stick and then slowly "bleed" down the column, resulting in tailing or streaking.
-
Solution: Neutralize the stationary phase by adding a small amount of a basic modifier to your mobile phase (eluent).
Question: I can't find a good solvent system. My compound either stays at the baseline (Rf=0) or shoots to the solvent front (Rf=1).
Answer: Finding the right eluent is key. The goal is to get your desired compound to have an Rf value of approximately 0.2-0.4 for good separation on a column.[8]
-
Systematic Approach:
-
Start with a Standard System: A good starting point for many heterocycles is a mixture of a nonpolar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).
-
Adjust Polarity:
-
If Rf is too low (stuck on baseline), increase the polarity by increasing the proportion of ethyl acetate.
-
If Rf is too high (at solvent front), decrease the polarity by reducing the proportion of ethyl acetate.
-
-
Change Solvents: If adjusting the ratio is ineffective, you need a solvent system with different selectivity. Try switching from Ethyl Acetate to Dichloromethane (DCM) or trying a DCM/Methanol system for more polar compounds.[6]
-
Question: I ran my column, but my recovery is very low. Where did the product go?
Answer: Several possibilities could explain low recovery from a column.
-
Troubleshooting Checklist:
-
Compound Decomposed on Silica: Some compounds are unstable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, your compound is not stable.[7] In this case, consider using a different stationary phase like neutral alumina.[6]
-
Compound is Stuck: Your compound may be too polar for the eluent you used and is still adsorbed to the top of the column. Try flushing the column with a very polar solvent, like 10% Methanol in DCM or pure Ethyl Acetate, to see if you can recover it.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it's not visible on the TLC plate by UV alone. Try combining the fractions where you expected your product, concentrating them on a rotary evaporator, and re-analyzing.[7]
-
| Parameter | Recommendation for Column Chromatography | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina | Silica is standard, but alumina is a good alternative if the compound is acid-sensitive or highly basic.[6] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or DCM/Methanol | Start with Hex/EtOAc. For more polar compounds, a DCM/MeOH system may be required. |
| Target Rf | 0.2 - 0.4 | Provides the optimal balance between separation from impurities and reasonable elution time.[8] |
| Additive for Streaking | 0.1 - 1% Triethylamine (Et₃N) | Neutralizes acidic silanol groups on silica gel, preventing tailing of basic heterocycles.[6] |
| Sample Loading | 1-5% of silica mass | Overloading the column is a primary cause of poor separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? Pure benzotriazole derivatives are typically white to off-white or pale straw-colored crystalline solids.[4] Any significant color (e.g., dark brown or black) indicates the presence of impurities, likely from oxidation or side reactions.
Q2: Which analytical techniques are best for assessing the purity of my final product? A combination of techniques is always best:
-
TLC: Essential for a quick check of purity and for monitoring reactions and column chromatography.
-
¹H NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities, even if they are isomeric and co-elute on a column.
-
LC-MS: Useful for confirming the molecular weight of the desired product and identifying the mass of any impurities.
Q3: My NMR spectrum looks clean, but the melting point is broad. Is it pure? A broad melting point range is a classic indicator of impurity. It's possible that the impurity is not visible in the ¹H NMR spectrum (e.g., it has no protons or its signals are buried under your product's signals) or you are seeing a mixture of N1-H and N2-H tautomers, which is a known characteristic of the benzotriazole ring system.
Q4: How should I store the purified compound? The data sheet for this compound recommends storage at -20°C.[9] For long-term stability, it is advisable to store it in a cool, dark, and dry place, potentially under an inert atmosphere like nitrogen or argon, to prevent degradation.
Purification Strategy Decision Tree
This workflow can help you decide on the best purification strategy based on the initial state of your crude product.
Caption: Decision workflow for purifying this compound.
Key Experimental Protocols
Protocol 1: Recrystallization
This protocol is ideal for purifying crude material that is already substantially pure (>90%) and solid. A patent for a similar bromo-functionalized benzotriazole suggests solvents like acetone, methyl ethyl ketone, or chloroform.[10] An ethanol/water system is also a common choice for moderately polar compounds.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, acetone, ethyl acetate). The ideal solvent will dissolve your compound when hot but not when cold.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of hot solvent until the solid has just completely dissolved.[5][6]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice for separating the desired product from significant amounts of impurities, especially those with different polarities.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexanes/Ethyl Acetate). Find a ratio that gives your desired product an Rf of ~0.2-0.4 and good separation from all impurities. If streaking is observed, add 0.5% triethylamine to the solvent mixture.[6]
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the nonpolar component of your eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Allow the excess solvent to drain until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (DCM is often a good choice).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this dry-loaded sample to the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a liquid.
-
-
Elution: Begin eluting the column with your chosen solvent system. Collect fractions in an ordered array of test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates. Check for your product using a UV lamp.
-
Isolation: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
- BenchChem. (n.d.). "troubleshooting guide for the synthesis of heterocyclic compounds".
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
- United States Biological. (n.d.). This compound - Data Sheet.
- ResearchGate. (2021). How tetrabromo-benzotriazole can purified?.
- PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
- GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
Sources
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dev.usbio.net [dev.usbio.net]
- 10. US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to resolve issues effectively.
Introduction: Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most practical synthetic route commences with a substituted nitroaniline, proceeds through a selective reduction to form an ortho-diamine, and culminates in the formation of the benzotriazole ring via diazotization and cyclization.
Below is a diagram illustrating the proposed synthetic pathway:
Technical Support Center: Synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot common issues and optimize your yield.
Synthetic Pathway Overview
The synthesis of this compound is typically approached via a three-stage process starting from a substituted aromatic diamine. The general workflow involves the formation of the benzotriazole core, followed by electrophilic bromination, and assumes the initial availability of the ethyl ester of 3,5-diaminobenzoic acid.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the benzotriazole ring formation?
The formation of the 1,2,3-benzotriazole ring from an o-phenylenediamine derivative is a classic diazotization reaction.[1] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a stronger acid, like acetic or hydrochloric acid.[2][3] The nitrous acid is then protonated and loses water to form the highly reactive nitrosonium ion (NO⁺).[1] This electrophile is attacked by one of the primary amino groups of the diamine. A series of proton transfers and tautomerization steps follows, ultimately leading to a diazonium salt intermediate which rapidly undergoes intramolecular cyclization to form the stable triazole ring.[4]
Q2: Why is maintaining a low temperature (0-5 °C) so critical during the diazotization step?
Maintaining a low temperature is arguably the most critical parameter for a successful reaction. Aromatic diazonium salts are thermally unstable intermediates.[4][5] If the temperature rises above 5-10 °C, the diazonium group can decompose, leading to several undesirable outcomes:
-
Formation of Phenols: The diazonium group can be displaced by water, forming phenolic impurities. These phenols can subsequently polymerize, contributing to the formation of dark, tarry byproducts.[6]
-
Reduced Yield: Decomposition directly consumes the intermediate required for cyclization, drastically lowering the yield of the desired benzotriazole.[5] Strict temperature control, typically using an ice bath, is essential to preserve the integrity of the diazonium salt long enough for the intramolecular cyclization to occur.[2]
Q3: What factors influence the regioselectivity of the bromination step to favor the 7-position?
The regioselectivity of electrophilic substitution on the benzotriazole ring is directed by the existing substituents. In the case of Ethyl 1H-1,2,3-benzotriazole-5-carboxylate, the electron-withdrawing carboxylate group at the 5-position deactivates the benzene ring towards electrophilic attack. The triazole ring itself also has a complex electronic influence. Bromination is expected to occur at a position that is least deactivated. The 7-position is ortho to the triazole nitrogen and meta to the deactivating carboxylate group, making it a favorable site for electrophilic attack compared to other available positions. A common method for bromination involves using bromine in acetic acid.[7]
Troubleshooting Guide
Stage 1: Benzotriazole Ring Formation (Diazotization & Cyclization)
Q: My reaction yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in this step often trace back to issues with the diazotization process.[8] Consider the following factors systematically:
| Potential Cause | Explanation & Solution |
| Impure Reagents | Sodium Nitrite (NaNO₂): This reagent can degrade over time. Use a fresh, dry bottle of sodium nitrite. Old batches may have lower purity, leading to incomplete diazotization.[5] Starting Amine: Ensure the purity of your Ethyl 3,5-diaminobenzoate. Impurities can interfere with the reaction. |
| Suboptimal Temperature Control | The diazonium intermediate is unstable at higher temperatures. Ensure the reaction mixture is maintained between 0-5 °C throughout the addition of the sodium nitrite solution. Use a properly charged ice-salt bath if necessary and monitor the internal temperature with a thermometer.[6] |
| Incorrect Rate of Addition | The diazotization is exothermic. Adding the sodium nitrite solution too quickly can cause localized overheating, leading to decomposition of the diazonium salt. A slow, dropwise addition with vigorous stirring is crucial to dissipate heat effectively.[5] |
| Improper Stoichiometry | Ensure the correct molar ratios of the diamine, sodium nitrite, and acid are used. An excess of acid is typically required to generate nitrous acid and maintain an acidic environment to stabilize the diazonium salt.[6] |
| Insufficient Reaction Time | After adding the nitrite, allow the reaction to stir at low temperature for a sufficient duration to ensure complete cyclization. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] |
Q: The reaction has produced a dark brown or black tar-like substance instead of a precipitate. What went wrong?
A: Tar formation is a classic sign of diazonium salt decomposition and subsequent polymerization reactions.[6]
-
Primary Cause: The most common reason is a loss of temperature control. Even a brief spike above 10 °C can initiate decomposition pathways that lead to intractable polymeric materials.[6]
-
Acid Choice: While various acids can be used, some reports suggest that hydrochloric acid may promote tar formation more than glacial acetic acid in certain benzotriazole syntheses.[6] Glacial acetic acid often provides a milder and more controlled reaction environment.[9][10]
-
Solution: Unfortunately, a tarred reaction is often unsalvageable. The best course of action is to repeat the experiment with meticulous attention to maintaining the temperature at 0-5 °C throughout the nitrite addition and subsequent stirring period.
Stage 2: Electrophilic Bromination
Q: My bromination reaction is very slow or appears incomplete after the recommended time. What should I check?
A: An incomplete bromination can be due to several factors:
-
Reagent Quality: Bromine can degrade, especially if not stored properly. Ensure you are using a high-quality source of bromine.
-
Solvent: The reaction is typically performed in glacial acetic acid.[7] Ensure the solvent is of appropriate purity and anhydrous, as water can potentially interfere with the reaction.
-
Activation: The benzotriazole ring is not highly activated. The reaction may require extended stirring or gentle warming to proceed to completion. Monitor via TLC to determine the optimal reaction time.
Q: I am observing multiple spots on my TLC plate, suggesting the formation of isomers or over-brominated products. How can I improve selectivity?
A: Formation of multiple products indicates a lack of selectivity.
-
Control Stoichiometry: Use a precise amount of bromine (typically 1.0-1.1 equivalents) to minimize the chance of di-bromination.
-
Temperature Control: Running the reaction at room temperature or slightly below may enhance selectivity compared to heating.[7]
-
Purification: If minor isomers are unavoidable, they will need to be separated during the final purification step, typically by column chromatography.
Stage 3: Purification and Isolation
Q: My crude product is highly colored (yellow to dark brown). How can I decolorize it?
A: Color in the crude product is common and usually stems from residual polymeric impurities or side products.[6]
-
Recrystallization with Activated Charcoal: This is the most effective method. Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, or an ethanol/water mixture). Add a small amount (1-2% by weight) of activated decolorizing charcoal and keep the solution hot for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool slowly to induce crystallization.[6][9]
-
Solvent Choice: The key to good recrystallization is finding a solvent that dissolves the compound when hot but not when cold.[11] Common choices for N-heterocycles include ethanol, ethyl acetate, or mixtures with hexanes or water.[11]
Q: I am struggling to get the final product to crystallize. What can I do?
A: Inducing crystallization can sometimes be challenging.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution to initiate crystallization.[11]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and try cooling the more concentrated solution again.
-
Cooling: If room temperature cooling is ineffective, try using an ice bath or even a freezer to further decrease the solubility of your product.[11]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-1,2,3-benzotriazole-5-carboxylate
This protocol is a representative procedure based on established methods for benzotriazole synthesis.[9][10][12]
-
Preparation: In a 250 mL beaker or round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of Ethyl 3,5-diaminobenzoate in a mixture of 15 mL of glacial acetic acid and 40 mL of distilled water. Gentle warming may be required to achieve a clear solution.[9]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature drops to 0-5 °C.[13]
-
Diazotization: In a separate beaker, dissolve 4.2 g of sodium nitrite in 20 mL of cold distilled water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over 30-40 minutes. CRITICAL: Ensure the internal temperature does not rise above 5 °C during the addition.[5][12]
-
Cyclization: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The product may begin to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid and salts.
-
Drying: Dry the collected solid under vacuum to yield crude Ethyl 1H-1,2,3-benzotriazole-5-carboxylate. This crude product can be carried forward or purified by recrystallization.
Protocol 2: Bromination to Yield this compound
This protocol is adapted from general procedures for the bromination of benzotriazoles.[7]
-
Dissolution: In a flask protected from light, dissolve 5.0 g of Ethyl 1H-1,2,3-benzotriazole-5-carboxylate in 50 mL of glacial acetic acid.
-
Bromine Addition: To the stirring solution, add 1.05 equivalents of liquid bromine dropwise at room temperature. The mixture will typically turn from colorless to a persistent reddish-orange.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into a beaker containing 200 mL of ice water. A precipitate should form. If necessary, add a small amount of saturated sodium bisulfite solution to quench any excess bromine (the color will disappear).
-
Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude final product to a flask. Add a suitable solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil until the solid just dissolves.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal.[9] Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a celite pad) into a clean, warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.
Caption: Step-by-step workflow for purification by recrystallization.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- BenchChem. (2025). Technical Support Center: Synthesis of 7-chloro-5-methyl-1H-benzotriazole. Benchchem.
- BenchChem. (2025). minimizing byproduct formation during benzotriazole synthesis. Benchchem.
- Wan, J., et al. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences.
- Organic Chemistry Portal.
- Online Chemistry notes. (2023).
- BYJU'S.
- sathee jee.
- vibzz lab. (2023). Benzotriazole : Organic Synthesis. YouTube.
- Damschroder, R. E., & Peterson, W. D. 1,2,3-benzotriazole. Organic Syntheses Procedure.
- PHARMD GURU.
- Shreeyash Pharmacy Aurangabad. (2021). Expt No-06: To Synthesize Benzotriazole. YouTube.
- ISF College of Pharmacy. (2021). Synthesis of Benztriazole | Dr.Sant Kumar Verma. YouTube.
- Google Patents.
- Google Patents.
Sources
- 1. byjus.com [byjus.com]
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- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. pharmdguru.com [pharmdguru.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support center for Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful use of this molecule in your experiments.
The structure of this compound, featuring a benzotriazole core, a bromine substituent, and an ethyl carboxylate group, presents a unique solubility profile. This guide will help you navigate these properties to achieve optimal dissolution for your specific application.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my desired solvent. What are the first steps I should take?
Answer:
Initial difficulties in dissolving a new compound are common. The key is to start with a systematic approach to identify a suitable solvent system.
Initial Troubleshooting Steps:
-
Solvent Polarity Screening: Begin by testing solubility in a range of common laboratory solvents with varying polarities. This will give you a broad understanding of the compound's behavior. A suggested starting panel is included in the table below.
-
Small-Scale Testing: Always start with small quantities of your compound (e.g., 1-5 mg) in a small volume of solvent (e.g., 100-500 µL). This conserves your valuable material.
-
Physical Agitation and Sonication: Ensure thorough mixing by vortexing. If the compound remains insoluble, sonication can help break up solid particles and increase the surface area for dissolution.
-
Gentle Heating: For many organic compounds, solubility increases with temperature.[1] Gently warm the mixture (e.g., to 40-50 °C) and observe for any changes. Be cautious not to decompose the compound; it's advisable to check the compound's melting point and stability data if available.
Troubleshooting Guides
Issue 1: My compound is poorly soluble in common organic solvents for my reaction or assay.
Underlying Principle:
The benzotriazole moiety provides some polarity, while the bromo and ethyl carboxylate groups contribute to its lipophilic character.[2] This dual nature can lead to limited solubility in solvents at either extreme of the polarity spectrum. The goal is to find a solvent or solvent system that can effectively solvate all parts of the molecule.
Recommended Protocol: Co-Solvent System Development
Co-solvency is a powerful technique to enhance the solubility of compounds that are not readily soluble in a single solvent.[3][4] By mixing a "good" solvent (in which the compound has some solubility) with a "poor" solvent (the desired final solvent), you can often achieve the desired concentration.
Step-by-Step Protocol:
-
Identify a "Good" Solvent: Through your initial screening, identify an organic solvent in which this compound shows at least partial solubility. Common candidates include DMSO, DMF, THF, or acetone.
-
Prepare a Concentrated Stock Solution: Dissolve a known amount of the compound in the minimal amount of the "good" solvent to create a concentrated stock solution.
-
Titrate into the "Poor" Solvent: While vortexing or stirring, slowly add the concentrated stock solution dropwise into your desired "poor" solvent (e.g., an aqueous buffer or a less polar organic solvent).
-
Observe for Precipitation: Continue adding the stock solution until you reach your target concentration or until you observe the first signs of precipitation. If precipitation occurs, you have exceeded the solubility limit for that co-solvent ratio.
-
Optimization: Adjust the ratio of the co-solvent to the final solvent to maximize the concentration of your compound while minimizing the amount of the co-solvent, especially if it might interfere with your downstream application.
Data Presentation: Solvent Solubility Screening
| Solvent | Polarity Index | Predicted Solubility | Observations/Notes |
| Water | 10.2 | Very Low | Benzotriazoles can have some water solubility, but the bromo and ethyl ester groups will significantly decrease it.[2][5] |
| Methanol | 5.1 | Moderate | A good starting point for polar organic solvents. |
| Ethanol | 4.3 | Moderate to Good | Often a good choice for benzotriazole derivatives.[2] |
| Acetone | 4.3 | Moderate to Good | Effective for many heterocyclic compounds. |
| Ethyl Acetate | 4.4 | Good | The ethyl ester group suggests good compatibility.[6][7] |
| Dichloromethane (DCM) | 3.1 | Good | A common solvent for organic synthesis. |
| Tetrahydrofuran (THF) | 4.0 | Good | A versatile solvent for a range of polarities. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent | A highly polar aprotic solvent, often a "universal" solvent for difficult compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | Excellent | Similar to DMSO, very effective at dissolving a wide range of compounds. |
| Hexanes | 0.1 | Very Low | The compound is likely too polar to be soluble in non-polar alkanes. |
Issue 2: My compound is insoluble in aqueous buffers for biological assays.
Underlying Principle:
The limited aqueous solubility of this compound is expected due to its largely organic structure. For biological assays, it's often necessary to prepare a stock solution in an organic solvent and then dilute it into the aqueous buffer. The key is to avoid precipitation upon dilution.
Recommended Protocol: pH Adjustment and Use of Surfactants
-
pH Modification: The benzotriazole ring system contains acidic protons.[2] Adjusting the pH of the aqueous buffer may alter the ionization state of the molecule and could enhance solubility.[3]
-
Step 1: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.
-
Step 2: Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Step 3: Dilute the stock solution into each buffer to the final desired concentration.
-
Step 4: Visually inspect for any precipitation and quantify the soluble material if necessary.
-
-
Use of Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8]
-
Step 1: Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 20 or Triton™ X-100).
-
Step 2: Prepare a concentrated stock solution of your compound in DMSO.
-
Step 3: Dilute the stock solution into the surfactant-containing buffer. The surfactant can help to keep the compound in solution.
-
Visualization: Decision Workflow for Solvent Selection
Caption: Decision tree for troubleshooting solubility issues.
Advanced Troubleshooting
Issue 3: My compound precipitates out of solution over time.
Underlying Principle:
A solution may be kinetically soluble but thermodynamically unstable, leading to precipitation over time. This is common when a compound is rapidly dissolved, for instance by heating, and then cooled, or when a stock solution is diluted into a less favorable solvent.
Mitigation Strategies:
-
Prepare Fresh Solutions: The most straightforward solution is to prepare the solution immediately before use.
-
Solid Dispersions: For formulation development, creating a solid dispersion can improve long-term stability in the solid state and enhance dissolution rates.[3] This involves dispersing the compound in an inert carrier matrix at the molecular level.
-
Use of Excipients: In pharmaceutical formulations, excipients can be used to improve the stability of a solution.[3] While complex, this may be a consideration for advanced applications.
References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Raghavendra institute of pharmaceutical education and research. (n.d.). Methods of solubility enhancements. Slideshare. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Solubility of Things. (n.d.). Ethyl cyclohexanecarboxylate. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Photrio.com Photography Forums. (2005, September 11). How do you dissolve benzotriazole??? [Link]
-
ResearchGate. (n.d.). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (2024, December 1). Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). [Link]
-
National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]
-
Wikipedia. (n.d.). Ethyl acetate. [Link]
-
Chemistry LibreTexts. (2021, March 21). 15.7: Physical Properties of Esters. [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]
Sources
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- 2. jrasb.com [jrasb.com]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
Technical Support Center: Optimization of Suzuki Coupling with Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the knowledge to not just follow a procedure, but to understand the causality behind each experimental choice, ensuring robust and reproducible results.
I. Reaction Overview: The Unique Challenges of a Benzotriazole Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the unique electronic and structural properties of heteroaromatic substrates like this compound introduce specific challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition or alternative reaction pathways.[4] This guide will address these nuances, providing a clear path to successful coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5]
II. Troubleshooting Guide: From Low Yields to Complex Purifications
This section is structured in a question-and-answer format to directly address the most common and challenging issues encountered during the Suzuki coupling of this compound.
Question 1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
Answer: When facing poor conversion, a systematic evaluation of your reaction components is the most effective approach.
-
Catalyst and Ligand Integrity: The activity of your palladium source is paramount.
-
Pd(0) vs. Pd(II) Sources: While Pd(II) precatalysts are often more stable, they require in situ reduction to the active Pd(0) species.[6] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider starting with a Pd(0) source like Pd(PPh₃)₄, especially during initial optimization.
-
Ligand Choice: For heteroaromatic substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[7][8][9] Ligands like SPhos, XPhos, or RuPhos can accelerate both the oxidative addition and reductive elimination steps, which can be sluggish with heteroaromatic halides.[6]
-
Catalyst Deactivation: The benzotriazole moiety itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[10] Using a higher catalyst loading (e.g., 2-5 mol%) or a more robust ligand can mitigate this effect.
-
-
Base Selection and Anhydrous Conditions: The base plays a crucial role in the transmetalation step, activating the boronic acid.[3][8][11]
-
Base Strength: For substrates with base-sensitive functional groups like esters, a milder base such as K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like K₃PO₄ or NaOH.[3][12]
-
Solubility and Physical Form: Ensure the base is finely powdered to maximize its surface area and reactivity, especially in anhydrous reactions.[6][13]
-
Water Content: While some Suzuki couplings benefit from aqueous conditions, water can also promote protodeboronation of the boronic acid, a significant side reaction.[2][6] If you suspect this is an issue, switching to strictly anhydrous conditions is advisable.
-
-
Solvent Choice and Degassing: The solvent influences the solubility of reactants and the stability of catalytic intermediates.
-
Common Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are standard choices.[2][12] Toluene is also a viable option.
-
Degassing is Critical: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[2][6] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Question 2: I'm observing significant side products, primarily debromination of my starting material and homocoupling of the boronic acid. How can I minimize these?
Answer: The formation of these side products points to specific issues within your catalytic cycle and reaction conditions.
-
Protodeboronation and Homocoupling: This is often a result of excess water or oxygen in the reaction.
-
Minimizing Water: Use anhydrous solvents and ensure your reagents, particularly the base, are dry.
-
Rigorous Degassing: As mentioned, removing dissolved oxygen is crucial to prevent the oxidative processes that lead to homocoupling.[2]
-
-
Debromination (Hydrodehalogenation): This side reaction occurs when the aryl halide is reduced instead of coupled.
-
Mechanism: After oxidative addition, the palladium complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene.[2]
-
Potential Hydride Sources: Amine bases or alcoholic solvents can act as hydride donors. If you are using such components and observing significant debromination, consider alternative bases and solvents.
-
Question 3: The reaction works, but the purification is challenging due to closely eluting impurities. What are my options?
Answer: Purification of benzotriazole derivatives can be complicated by their polarity and potential for coordination with silica gel.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina or a reverse-phase C18 column.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Acid-Base Extraction: The benzotriazole moiety has acidic protons and basic nitrogen atoms. An acid-base workup can sometimes help remove certain impurities. However, be cautious as the ester group is susceptible to hydrolysis under strongly acidic or basic conditions.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.[13]
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for this specific substrate?
A1: For N-heterocyclic substrates, a catalyst system known for its high activity and stability is recommended. A good starting point would be [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), as it has shown broad applicability and good performance with heteroaromatic halides.[14] Alternatively, using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos can also be highly effective.[7]
Q2: What is the optimal temperature range for this reaction?
A2: The optimal temperature is highly dependent on the chosen catalyst, solvent, and the reactivity of the boronic acid. A typical starting point is in the range of 80-100 °C.[12] If the reaction is sluggish, increasing the temperature to 110-120 °C may be beneficial, but be mindful of potential decomposition of the starting materials or product, especially given the presence of the ester functional group.[12]
Q3: How many equivalents of the boronic acid and base should I use?
A3: It is common practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents, to drive the reaction to completion. For the base, 2 to 3 equivalents are generally sufficient to promote the transmetalation step effectively.
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, boronic esters, such as pinacol esters, are excellent alternatives to boronic acids.[15] They are often more stable and less prone to protodeboronation, which can be advantageous, especially in reactions that require longer reaction times or higher temperatures.
Q5: My reaction seems to stall after a certain percentage of conversion. What could be the cause?
A5: Reaction stalling can be due to several factors. Catalyst deactivation is a common culprit, where the active Pd(0) species is either oxidized or forms inactive complexes. Another possibility is the gradual consumption of one of the reagents, or a change in the reaction medium's properties (e.g., pH) as byproducts form. In such cases, adding a fresh portion of the catalyst and/or base might help restart the reaction.
IV. Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos | 2-5 mol % |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | 0.1 - 0.2 M |
| Temperature | 80 - 100 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Step-by-Step General Protocol
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe to achieve the desired concentration.
-
Catalyst Addition: Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath at the desired temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
V. References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... [Table]. Retrieved from [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemtexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Forum discussion]. Retrieved from [Link]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Forum discussion]. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Forum discussion]. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wang, Y., Wu, Y., Chen, J., & Tang, Y. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 8(5), 3843–3848.
-
ResearchGate. (n.d.). Chapter 3. Benzotriazole and Its Derivatives as Ligands in Coupling Reaction. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 140(38), 12103–12111.
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291–1302.
-
Wang, X., et al. (2016). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Catalysts, 6(10), 163.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. chem.libretexts.org [chem.libretexts.org]
Preventing N-isomer formation in benzotriazole synthesis
A Guide to Preventing N-Isomer Formation and Other Common Pitfalls
Welcome to the Technical Support Center for Benzotriazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with benzotriazole and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, with a particular focus on controlling the formation of N-isomers.
The synthesis of 1H-benzotriazole, a crucial scaffold in medicinal chemistry and materials science, is most commonly achieved through the diazotization of o-phenylenediamine followed by intramolecular cyclization.[1][2] While seemingly straightforward, this reaction can present challenges, most notably the formation of undesired N-isomers and other byproducts. This guide will provide you with the causal explanations behind experimental choices and self-validating protocols to ensure the regioselective synthesis of the desired 1H-benzotriazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of benzotriazole.
Issue 1: Low Yield of the Desired 1H-Benzotriazole Isomer
A lower-than-expected yield is a frequent problem that can often be traced back to several key factors during the diazotization and cyclization steps.[3]
Root Causes & Solutions
-
Incomplete Diazotization: The formation of the diazonium salt intermediate is critical.[1][4]
-
Verify Sodium Nitrite Quality: Use a fresh, dry batch of sodium nitrite, as it can decompose over time.[3]
-
Stoichiometry: Ensure the correct molar ratio of o-phenylenediamine to sodium nitrite is used. A slight excess of sodium nitrite (e.g., 1.09 moles per mole of diamine) can drive the reaction to completion.[5]
-
Acidic Medium: The reaction requires an acidic environment to generate nitrous acid (HNO₂) in situ from sodium nitrite.[1][6] Glacial acetic acid is highly recommended over mineral acids like HCl, as it is more satisfactory in promoting the desired reaction.[5]
-
-
Decomposition of the Diazonium Salt: The diazonium intermediate is thermally unstable.[3]
-
Strict Temperature Control: The diazotization step should be performed at low temperatures, typically between 0-5 °C, to prevent decomposition.[3] However, it is crucial that the temperature is allowed to rise to 70-80°C after the addition of sodium nitrite to ensure the cyclization reaction proceeds efficiently.[5] Insufficient cooling after this point can lead to lower yields.[5]
-
Controlled Addition: Add the sodium nitrite solution slowly and steadily to manage the exothermic nature of the reaction and avoid localized overheating.[3]
-
-
Inefficient Cyclization: The final ring-closing step is essential for forming the triazole ring.
-
Spontaneous Cyclization: The conversion of the monodiazonium derivative is followed by spontaneous cyclization.[2][7]
-
Reaction Time: Allow for sufficient reaction time after the temperature spike to ensure complete cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal duration.
-
Issue 2: Formation of a Dark, Tarry, or Oily Product
The appearance of a dark, viscous product instead of a crystalline solid is a clear indicator of side reactions.
Root Causes & Solutions
-
Polymeric Byproducts: Side reactions can occur at elevated temperatures, leading to polymerization.
-
Incorrect Acid Choice: The choice of acid can significantly influence the outcome.
Issue 3: Product is Colored (Yellow to Brown)
Even after isolation, the benzotriazole product may appear colored, indicating the presence of impurities.
Root Causes & Solutions
-
Tarry Impurities: Even trace amounts of polymeric byproducts can impart color to the final product.[8]
-
Oxidation: The starting material, o-phenylenediamine, can oxidize if not stored properly.
Purification Protocol:
-
Recrystallization: Dissolve the crude product in boiling water.[6]
-
Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[6][8]
-
Hot Filtration: Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly. Seeding with a few crystals of pure benzotriazole can aid in crystallization.[6]
-
Isolation: Collect the purified crystals by filtration and wash with cold water.[6]
-
Alternative Purification: Distillation under reduced pressure can also be an effective method for obtaining a pure, colorless product.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for benzotriazole synthesis from o-phenylenediamine?
The synthesis proceeds through two key steps:
-
Diazotization: In an acidic medium (typically acetic acid), sodium nitrite forms nitrous acid (HNO₂). One of the amino groups of o-phenylenediamine attacks the nitrous acid to form a diazonium salt intermediate.[1][4][9]
-
Intramolecular Cyclization: The remaining amino group then attacks the diazonium group in an intramolecular fashion, followed by deprotonation to yield the stable aromatic benzotriazole ring.[1][4]
Caption: Benzotriazole Synthesis Workflow.
Q2: How can I control the formation of the 2H-benzotriazole isomer?
In the standard synthesis from o-phenylenediamine, the 1H-isomer is the predominant product.[2] N-substituted benzotriazoles can exist as two tautomeric isomers, the 1H- and 2H- forms.[2][7][10] Generally, the 1H-substituted form dominates in the solid and solution phases.[7][10] The energy difference between the two isomers is minimal.[7] Alkylation of 1H-benzotriazole, however, can produce a mixture of 1-alkylated and 2-alkylated products, with the ratio depending on the specific alkylating agent and reaction conditions.[11]
Q3: What are the optimal reaction conditions for synthesizing 1H-benzotriazole?
Based on established protocols, the following conditions are recommended for maximizing the yield and purity of 1H-benzotriazole.
| Parameter | Recommended Condition | Rationale |
| Starting Material | o-phenylenediamine | Provides the necessary ortho-amino groups for cyclization.[4][9][12] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ.[1][6] |
| Acid | Glacial Acetic Acid | Provides the acidic medium and is superior to mineral acids in preventing tar formation.[5] |
| Initial Temperature | Cool to 5-15 °C | Stabilizes the diazonium salt intermediate during its formation.[2][5] |
| Temperature Post-Addition | Allow to rise to 70-85 °C | Ensures efficient intramolecular cyclization.[2][5][6] |
| Solvent for Recrystallization | Hot water or Benzene | Effective for removing impurities and obtaining a pure product.[5][6] |
Q4: Can I use a different starting material?
The use of o-phenylenediamine is crucial for the intramolecular cyclization to occur. If m- or p-phenylenediamines are used, intermolecular azo coupling will lead to the formation of different products.[4] Substituted o-phenylenediamines can be used to produce the corresponding substituted benzotriazoles, provided the substituent does not interfere with the diazotization step.[4][12]
Q5: How can I confirm the identity and purity of my synthesized benzotriazole?
Several analytical techniques can be employed:
-
Melting Point: Pure 1H-benzotriazole has a melting point of 99-100 °C.[2][6]
-
Chromatography: Thin Layer Chromatography (TLC) can be used to monitor the reaction progress and assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to separate and quantify isomers.[13][14]
-
Spectroscopy:
Caption: Experimental Workflow for Benzotriazole Synthesis and Analysis.
Detailed Experimental Protocol: Synthesis of 1H-Benzotriazole
This protocol is adapted from established and reliable procedures.[1][5][6]
Materials:
-
o-phenylenediamine (10.8 g, 0.1 mol)
-
Glacial acetic acid (12 g, 11.5 ml, 0.2 mol)
-
Sodium nitrite (7.5 g, 0.109 mol)
-
Deionized water
-
Ice
Procedure:
-
Dissolution: In a 250 ml beaker, dissolve 10.8 g of o-phenylenediamine in a mixture of 11.5 ml of glacial acetic acid and 30 ml of water. Gentle warming may be necessary to obtain a clear solution.[2][5]
-
Cooling: Cool the solution to 15 °C in an ice bath with magnetic stirring.[1][2]
-
Nitrite Addition: In a separate beaker, dissolve 7.5 g of sodium nitrite in 15 ml of water. Add this solution to the o-phenylenediamine solution all at once.[1][2][5]
-
Exothermic Reaction: The reaction mixture will warm up rapidly, reaching a temperature of about 85 °C within 2-3 minutes. The color will change from deep red to pale brown.[2][6]
-
Cooling and Stirring: Continue stirring for 15 minutes as the mixture cools to about 35-40 °C.[6]
-
Precipitation: Thoroughly chill the mixture in an ice bath for at least 30 minutes to allow the benzotriazole to precipitate.[6]
-
Filtration: Collect the crude product by filtration and wash it with cold water.[6]
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of boiling water (approximately 130 ml).[6]
-
Add a small amount of decolorizing charcoal, and filter the hot solution.[6]
-
Allow the filtrate to cool slowly to about 50 °C before adding a seed crystal of benzotriazole.[6]
-
Allow the solution to cool to room temperature slowly, then chill thoroughly in an ice bath.[6]
-
Collect the pale, needle-like crystals of 1H-benzotriazole by filtration. A typical yield is around 67-81%.[5][6]
-
References
-
Damschroder, R. E., & Peterson, W. D. (n.d.). 1,2,3-benzotriazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Pharmacy Infoline. (n.d.). Synthesis of benzotriazole from o-phenylenediamine. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Benzotriazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, January 7). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from [Link]
-
International Journal of Advanced Research in Innovation, Ideas and Education. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]
- Google Patents. (n.d.). CN105237488A - Synthesis method of benzotriazole.
-
National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of Benzotriazole Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.
-
UFDC Image Array 2. (n.d.). BENZOTRIAZOLE-MEDIATED SYNTHESIS OF. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]
-
TSI Journals. (n.d.). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Retrieved from [Link]
-
SciSpace. (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid- phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, January 16). Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January). Synthesis of Some Novel Benzotriazole-1-yl-acetic acid substituted aryl hydrazide Derivatives as Anticonvulsant Agents. Retrieved from [Link]
-
CORE Scholar. (2022, April 19). Detection of benzotriazole and related analogues in surface samples collected near an Ohio airpark. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from [Link]
-
PubMed. (2005, November 15). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods?. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric equilibrium between 1H-and 2H-benzotriazole and their atomic numbering. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1,2,3-benzotriazole in aqueous solutions and air by reaction-gas-liquid chromatography. Retrieved from [Link]
-
PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from [Link]
-
YouTube. (2023, April 19). Benzotriazole : Organic Synthesis. Retrieved from [Link]
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- 2. ijariie.com [ijariie.com]
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 14. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Challenges in the N-functionalization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support center for the N-functionalization of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Benzotriazole derivatives are crucial building blocks in medicinal chemistry, and understanding the nuances of their functionalization is key to successful drug discovery programs.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome experimental hurdles and achieve your synthetic goals.
I. Understanding the Core Challenge: Regioselectivity
The primary obstacle in the N-functionalization of benzotriazoles, including the title compound, is controlling the regioselectivity of the reaction. The benzotriazole nucleus possesses three nitrogen atoms (N1, N2, and N3) that can potentially be functionalized. Due to tautomerism, N1 and N3 are chemically equivalent, leading to two principal regioisomers upon substitution: the N1- and N2-alkylated products.
The electronic properties of the substituents on the benzene ring play a significant role in determining the ratio of these isomers. In the case of this compound, the electron-withdrawing nature of both the bromo and the ethyl carboxylate groups will influence the nucleophilicity of the nitrogen atoms. Generally, alkylation reactions of benzotriazoles often yield a mixture of N1 and N2 isomers, with the N1 isomer being the thermodynamically favored product.[2][3]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the N-functionalization of this compound.
Problem 1: Poor or No Reaction
Question: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I resolve this?
Answer:
Several factors can contribute to a stalled or inefficient reaction. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Starting Material: Confirm the purity of your this compound via NMR or LC-MS. Impurities can inhibit the reaction.
-
Alkylating Agent: Ensure the alkylating agent (e.g., alkyl halide) is not degraded.
-
Solvents: Use anhydrous solvents, especially for reactions involving strong bases. Moisture can quench the base and inhibit the deprotonation of the benzotriazole.
-
-
Base Selection:
-
The pKa of benzotriazole is approximately 8.2.[4] A base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used. For less reactive alkylating agents, stronger bases like NaH may be necessary.
-
Stoichiometry: Ensure at least one equivalent of the base is used.
-
-
Reaction Temperature:
-
Many N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
-
Solvent Choice:
-
Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions as they can dissolve the benzotriazole salt and promote Sₙ2 reactions.
-
Problem 2: Undesirable Regioisomer Ratio (Low N1 or N2 Selectivity)
Question: My reaction is producing a mixture of N1 and N2 isomers, and I need to selectively synthesize one over the other. How can I control the regioselectivity?
Answer:
Controlling the N1 versus N2 selectivity is a central challenge. The outcome is influenced by the alkylating agent, solvent, temperature, and the presence of catalysts.
Strategies for Controlling Regioselectivity:
| Strategy | Favored Isomer | Rationale & Key Considerations |
| Kinetic Control | N1 | N1 is generally the more nucleophilic position. Reactions at lower temperatures with less polar solvents tend to favor the N1 isomer. |
| Thermodynamic Control | N1 | The N1 isomer is often the more thermodynamically stable product. Longer reaction times at higher temperatures may favor the N1 isomer. |
| Steric Hindrance | N1 | Bulky alkylating agents will preferentially react at the less sterically hindered N1 position. |
| Catalysis | N1 or N2 | Specific catalysts can direct the alkylation to either N1 or N2. For example, some rhodium and iridium catalysts have been shown to favor N2 alkylation, while B(C₆F₅)₃ can promote N1 selectivity.[5][6][7] |
| Solvent Effects | Variable | The solvent can influence the tautomeric equilibrium of the benzotriazole and the solvation of the transition state, thereby affecting the isomer ratio. |
Experimental Protocol for Optimizing N1-Selectivity:
-
Reaction Setup: To a solution of this compound (1 eq.) in anhydrous THF or Toluene, add a bulky base such as potassium tert-butoxide (1.1 eq.) at 0 °C under an inert atmosphere.
-
Addition of Alkylating Agent: Slowly add the alkylating agent (1.1 eq.) at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor the N1/N2 ratio by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
Diagram of Regioselectivity Control Factors:
Caption: Key factors influencing regioselective N-functionalization.
Problem 3: Formation of Side Products
Question: Besides the desired N-alkylated product and its regioisomer, I am observing other impurities. What are these and how can I prevent their formation?
Answer:
Side reactions can complicate purification and reduce the yield of your target compound.
Common Side Reactions and Solutions:
| Side Product | Potential Cause | Prevention Strategy |
| Dialkylation | Use of excess alkylating agent or a highly reactive one. | Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. |
| O-Alkylation of the Ester | Under certain conditions, the carboxylate group can be alkylated. | This is less common but can be minimized by using milder reaction conditions. |
| Decomposition | High reaction temperatures or prolonged reaction times. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected N1/N2 ratio for the alkylation of this compound under standard conditions (e.g., K₂CO₃, DMF, RT)?
Q2: How can I reliably distinguish between the N1 and N2 isomers?
A2: Spectroscopic methods are essential for isomer differentiation:
-
¹H NMR: The chemical shifts of the protons on the benzene ring will be different for the N1 and N2 isomers due to the different electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are characteristically different for N1- and N2-substituted benzotriazoles.
-
NOESY/HMBC: 2D NMR techniques can be used to establish through-space or long-range correlations that can definitively identify the position of the alkyl group.
-
X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q3: Are there any catalytic systems that are particularly effective for achieving high N2 selectivity?
A3: Yes, recent research has highlighted several catalytic systems that can favor the formation of the N2 isomer. Rhodium and Iridium-based catalysts, in particular, have shown excellent N2 selectivity in the alkylation of benzotriazoles with diazo compounds.[5][6] Scandium-catalyzed reactions with cyclohexanones have also been reported to be highly N2-selective.[2][8]
Q4: Can the bromo substituent be used for further functionalization after N-alkylation?
A4: Absolutely. The bromine atom at the 7-position is a versatile handle for post-N-functionalization modifications. It can readily participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.
IV. References
-
Time information in Pasuruan, ID. (n.d.). Google. Retrieved January 20, 2026, from
-
Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. (2018). PubMed. Retrieved January 20, 2026, from [Link]
-
Lin, H., Mo, Q., Wang, Y., Chen, C., & Zhang, L. (2025). Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Retrieved January 20, 2026, from [Link]
-
Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). Scandium-catalyzed highly selective N 2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers, 8(2), 278–282. Retrieved January 20, 2026, from [Link]
-
Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Substituent Effects in Solid-State Assembly of Activated Benzotriazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Benzotriazole: An overview on its versatile biological behavior. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-. (1987). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). TSI Journals. Retrieved January 20, 2026, from [Link]
-
Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). ACS Publications. Retrieved January 20, 2026, from [Link]
-
N-Alkylation of Benzotriazole a) | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Review on synthetic study of benzotriazole. (2020). GSC Online Press. Retrieved January 20, 2026, from [Link]
-
Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Synthesis of Benzotriazole Derivatives. (2021). International Invention of Scientific Journal. Retrieved January 20, 2026, from [Link]
-
WO 2009/144554 A1. (2009). Googleapis.com. Retrieved January 20, 2026, from [Link]
-
Method for the preparation of carboxyl benzotriazole alkyl ester. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. (1990). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis process of carboxyl benzotriazole. (n.d.). Google Patents. Retrieved January 20, 2026, from
-
The chemistry of benzotriazole. Part 8. A novel two-step procedure for the N-alkylation of amides. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Removal of impurities from crude Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Technical Support Center: Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important heterocyclic compound.
Part 1: Troubleshooting Guide: Identifying and Eliminating Common Impurities
This section addresses specific issues you may encounter with your crude product. Each question details the problem, its likely chemical origin, and a validated strategy for resolution.
Q1: My crude product is a dark brown or black tar-like substance. What causes this, and how can I clean it up?
Probable Cause: The primary cause of dark, tarry impurities in benzotriazole synthesis is the decomposition of the diazonium salt intermediate.[1][2] This decomposition is highly temperature-dependent and can lead to the formation of phenolic side products, which subsequently polymerize into complex, colored materials.[1]
Recommended Solution: The most effective purification method for removing these polymeric impurities is treatment with activated charcoal followed by recrystallization.
-
Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., acetone, ethanol, or ethyl acetate).[3]
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w relative to the crude product) to the hot solution.
-
Heating & Filtration: Gently reflux the mixture for 15-30 minutes. Perform a hot filtration through a pad of celite or filter paper to remove the charcoal and the adsorbed impurities. The filtrate should be significantly lighter in color.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product. Collect the crystals by vacuum filtration.
Expert Tip: The key to preventing this issue in the first place is stringent temperature control. During the diazotization step of the synthesis (reacting the diamine precursor with a nitrite source), the temperature must be maintained between 0-5 °C to ensure the stability of the diazonium intermediate.[1][4]
Q2: My ¹H NMR spectrum shows residual signals from the starting material (Ethyl 3,4-diamino-5-bromobenzoate). How do I remove it?
Probable Cause: This indicates an incomplete diazotization or cyclization reaction. The diamine starting material is significantly more polar than the desired benzotriazole product.
Recommended Solution: A combination of an aqueous wash and column chromatography is the most effective approach.
-
Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic diamine into the aqueous phase. Follow this with a brine wash and dry the organic layer over anhydrous sodium sulfate.
-
Column Chromatography: If the diamine persists, column chromatography is necessary. The significant polarity difference allows for easy separation.
Workflow for Crude Product Purification
Caption: General purification workflow for this compound.
Q3: I suspect I have the corresponding carboxylic acid impurity from ester hydrolysis. How can I confirm and remove it?
Probable Cause: The ethyl ester is susceptible to hydrolysis under either strong acidic or basic conditions during the reaction workup or purification steps.
Recommended Solution: Confirmation is best achieved via analytical techniques, and removal is typically done by chromatography.
-
Confirmation:
-
TLC: The carboxylic acid will have a lower Rf value (more polar) than the ester and will often streak.
-
¹H NMR: Look for the disappearance of the characteristic ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a very broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: A broad O-H stretch will appear around 2500-3300 cm⁻¹ for the carboxylic acid.
-
-
Removal: While a basic wash (e.g., with aqueous NaHCO₃) could selectively extract the acidic impurity, it risks causing further hydrolysis of your desired product. The safest and most effective method is silica gel column chromatography. The more polar carboxylic acid will elute much later than the ethyl ester.
Part 2: Detailed Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification techniques.
Protocol 2.1: Recrystallization
Recrystallization is ideal for removing small amounts of impurities with different solubility profiles than your target compound.[3][5]
Objective: To obtain a highly crystalline, pure product.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration as described in Q1.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[5]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2.2: Silica Gel Column Chromatography
Chromatography is the most powerful technique for separating compounds with different polarities, such as starting materials, isomers, or hydrolysis byproducts.[6][7][8]
Objective: To separate the target compound from closely related impurities.
Materials:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to identify which ones contain the pure product.
| Illustrative Gradient Profile for Chromatography | |
| Step | Mobile Phase (Hexane:Ethyl Acetate) |
| 1. Equilibration | 95:5 |
| 2. Elution of Non-Polar Impurities | 90:10 |
| 3. Elution of Product | 80:20 to 70:30 |
| 4. Elution of Polar Impurities | 50:50 |
Part 3: FAQs - Purity Analysis, Handling, and Storage
Q: What analytical techniques are recommended to confirm the purity of the final product? To confirm both the identity and purity of this compound, a combination of techniques is essential:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels.[6]
-
HPLC: An excellent method for quantifying purity (e.g., determining purity as a percentage area). A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (270.08 g/mol ).[9]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q: How should I properly store the purified compound? The compound should be stored at -20°C to ensure long-term stability.[9] It should be kept in a tightly sealed container to protect it from moisture and light.
Q: Is this compound sensitive to any particular conditions? Yes. As an ester, it is susceptible to hydrolysis under strong acidic or basic conditions. As a benzotriazole, it can undergo N-alkylation or other reactions at the triazole ring nitrogens.[10] It is best to handle the compound using neutral solvents and avoid unnecessarily high temperatures.
References
- Google Patents. (n.d.). US6320056B1 - Process for the preparation of bromo-functionalized benzotriazole UV absorbers.
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
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Wiley-VCH. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]
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Indian Academy of Sciences. (2007). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,2,3-BENZOTRIAZOLE. Retrieved from [Link]
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Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
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Metachem. (2024). Synthesis of Sodium Benzotriazole. Retrieved from [Link]
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ResearchGate. (2021). How tetrabromo-benzotriazole can purified?. Retrieved from [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]
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-
PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
- Google Patents. (n.d.). CN101029031A - Synthesis process of carboxyl benzotriazole.
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
PubMed. (2021). Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a substituted benzotriazole, presents a unique spectroscopic challenge due to the confluence of a bromine substituent, an ethyl ester group, and the inherent tautomerism of the benzotriazole ring. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative perspective with related structures to aid researchers in spectral interpretation and characterization.
The Strategic Importance of NMR in Heterocyclic Drug Development
NMR spectroscopy stands as an indispensable tool for determining the molecular structure of organic compounds. For drug development professionals, it provides critical information on connectivity, stereochemistry, and electronic environment, all of which influence a molecule's biological activity. In the case of substituted benzotriazoles, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their NMR spectra is crucial for confirming synthetic outcomes and ensuring the purity of active pharmaceutical ingredients.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of the benzotriazole core and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylate group, and the triazole ring.
Aromatic Region (δ 7.5-8.5 ppm):
The benzene ring of the benzotriazole core is substituted with a bromine atom and an ethyl carboxylate group. This substitution pattern is expected to result in two singlets in the aromatic region of the ¹H NMR spectrum.
-
H-4 Proton: This proton is situated between the triazole ring and the ethyl carboxylate group. The electron-withdrawing nature of both adjacent groups will deshield this proton, causing it to resonate at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm.
-
H-6 Proton: This proton is positioned between the bromine atom and the triazole ring. The deshielding effect of the bromine and the triazole ring will also shift this proton downfield, with an expected chemical shift in the range of δ 7.8-8.2 ppm.
The absence of adjacent protons for both H-4 and H-6 will result in these signals appearing as sharp singlets.
Ethyl Ester Group (δ 1.4-4.5 ppm):
The ethyl ester group will give rise to a characteristic quartet and triplet pattern.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, leading to a downfield shift. A quartet is expected around δ 4.3-4.5 ppm due to coupling with the three protons of the methyl group (n+1 rule, where n=3).
-
Methyl Protons (-CH₃): These protons are further from the deshielding ester oxygen and will therefore appear more upfield. A triplet is anticipated around δ 1.4-1.5 ppm due to coupling with the two protons of the methylene group (n+1 rule, where n=2).[1]
NH Proton:
The proton on the triazole ring (N-H) is often broad and its chemical shift is highly dependent on the solvent and concentration. It may appear as a broad singlet in the region of δ 13-15 ppm.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlet peaks for each unique carbon atom.[2]
Aromatic and Triazole Carbons (δ 110-150 ppm):
The aromatic and triazole carbons will resonate in the downfield region of the spectrum.[3]
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear at the most downfield position, typically around δ 160-170 ppm.[4]
-
Carbons Attached to Heteroatoms (C-Br, C-N): The carbon atom attached to the bromine (C-7) will be shifted downfield due to the electronegativity of bromine, but the "heavy atom effect" can sometimes lead to broader and less intense signals. The carbons of the benzotriazole ring attached to nitrogen (C-3a and C-7a) will also be in this region.
-
Other Aromatic Carbons: The remaining aromatic carbons (C-4, C-5, and C-6) will have distinct chemical shifts influenced by the attached substituents.
Ethyl Group Carbons (δ 14-62 ppm):
-
Methylene Carbon (-CH₂-): The carbon of the methylene group, being attached to an oxygen atom, will be deshielded and is expected to resonate around δ 61-62 ppm.[4]
-
Methyl Carbon (-CH₃): The terminal methyl carbon is the most upfield signal in this region, anticipated around δ 14 ppm.[4]
Comparative Analysis with Structurally Related Compounds
To better understand the spectral features of this compound, a comparison with related molecules is insightful.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound (Predicted) | Two aromatic singlets (δ 7.8-8.5 ppm). Ethyl ester pattern (quartet at δ ~4.4 ppm, triplet at δ ~1.4 ppm). | Carbonyl carbon (δ ~165 ppm). Aromatic carbons (δ 110-150 ppm). Ethyl carbons (δ ~61 and ~14 ppm). |
| 1H-Benzotriazole | Complex multiplet for aromatic protons (δ ~7.4-7.9 ppm).[5] | Aromatic carbons around δ 110-145 ppm.[5] |
| Ethyl Benzoate | Multiplets for aromatic protons (δ ~7.4-8.1 ppm). Ethyl ester pattern (quartet at δ ~4.4 ppm, triplet at δ ~1.4 ppm).[4][6][7][8] | Carbonyl carbon (δ ~166 ppm). Aromatic carbons (δ ~128-133 ppm). Ethyl carbons (δ ~61 and ~14 ppm).[4] |
| Bromobenzene | Multiplets for aromatic protons (δ ~7.2-7.5 ppm).[9] | Aromatic carbons (δ ~122-132 ppm).[9] |
The comparison highlights the expected influence of the bromine atom, which generally causes a downfield shift on the attached and adjacent carbons and protons. The benzotriazole moiety also significantly influences the electronic environment of the benzene ring compared to a simple benzene derivative like ethyl benzoate.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire high-quality NMR data for this or similar compounds, the following protocol is recommended.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.[10]
-
¹H NMR:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 16 ppm.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical spectral width: 0 to 220 ppm.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizing the Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Sources
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A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. This guide provides an in-depth comparison of two primary mass spectrometry techniques—Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)—for the analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of protocols to explain the underlying principles and expected outcomes, empowering you to make informed decisions in your analytical workflow.
Introduction to this compound and its Analysis
This compound is a substituted benzotriazole, a class of compounds known for their diverse biological activities.[1] The structural elucidation and purity assessment of such molecules are critical steps in the research and development pipeline. Mass spectrometry serves as a powerful tool for confirming molecular weight and deducing structural information through fragmentation analysis. The choice of ionization technique is a critical experimental parameter that dictates the nature and extent of fragmentation, and consequently, the type of information that can be gleaned.
This guide will compare the "hard" ionization technique of Electron Ionization (EI) with the "soft" ionization method of Electrospray Ionization (ESI), providing a framework for selecting the optimal approach based on the analytical question at hand.
Electron Ionization Mass Spectrometry (EI-MS): A Hard Ionization Approach for Structural Elucidation
EI-MS is a classic and robust technique that involves bombarding a molecule with high-energy electrons (typically 70 eV).[2][3] This high energy input leads to extensive and often predictable fragmentation, providing a detailed fingerprint of the molecule's structure.[2]
Expected Fragmentation Pattern of this compound in EI-MS
The fragmentation of this compound under EI conditions is anticipated to proceed through several key pathways, driven by the energetic ionization process. A primary and characteristic fragmentation of benzotriazoles upon electron impact is the loss of a neutral nitrogen molecule (N₂).[4] The ester functional group is also prone to characteristic cleavages.[5]
Key Predicted Fragmentation Pathways:
-
Loss of Nitrogen: The molecular ion will likely undergo the elimination of N₂, a hallmark of benzotriazole fragmentation.[4]
-
Ester Fragmentation: The ethyl ester group can fragment in several ways, including the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene molecule (C₂H₄) via a McLafferty-type rearrangement.[2][5] The loss of the entire ethyl group (•CH₂CH₃) is also possible.
-
Halogen Loss: While less common as an initial step, the loss of the bromine radical (•Br) may occur from various fragments.
-
Decarbonylation: Subsequent loss of carbon monoxide (CO) from acylium ions is a common fragmentation pathway.
Advantages and Disadvantages of EI-MS for this Analyte
| Feature | Advantages | Disadvantages |
| Ionization | Reproducible fragmentation patterns, extensive library searchable spectra. | Molecular ion may be weak or absent due to extensive fragmentation.[2] |
| Information | Provides rich structural information from fragmentation. | Can be too energetic for thermally labile compounds. |
| Coupling | Well-suited for Gas Chromatography (GC-MS). | Less suitable for non-volatile or thermally unstable compounds. |
Electrospray Ionization Mass Spectrometry (ESI-MS): A Soft Ionization Technique for Molecular Weight Determination
ESI-MS is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[6] It is particularly useful for polar, large, and thermally fragile molecules, as it typically produces intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[6]
Expected Behavior of this compound in ESI-MS
Given the presence of nitrogen atoms in the triazole ring, which can be readily protonated, this compound is expected to ionize efficiently in positive ion mode to form the [M+H]⁺ ion. In negative ion mode, deprotonation of the N-H group on the triazole ring could lead to the formation of the [M-H]⁻ ion.
Tandem Mass Spectrometry (MS/MS) for Structural Information:
While ESI is a soft ionization technique, structural information can be obtained by coupling it with tandem mass spectrometry (ESI-MS/MS). In this approach, the [M+H]⁺ or [M-H]⁻ ion is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically less extensive than in EI-MS and often involves the loss of small, stable neutral molecules.
Key Predicted ESI-MS/MS Fragmentations from [M+H]⁺:
-
Loss of Ethylene: A common fragmentation pathway for protonated ethyl esters is the loss of a neutral ethylene molecule (C₂H₄).
-
Loss of Ethanol: The loss of a neutral ethanol molecule (C₂H₅OH) is also a possibility.
-
Loss of Carbon Monoxide: Subsequent to the loss of ethanol, the resulting ion may lose carbon monoxide (CO).
Advantages and Disadvantages of ESI-MS for this Analyte
| Feature | Advantages | Disadvantages |
| Ionization | Soft ionization, preserving the molecular ion.[6] | Fragmentation is not spontaneous; requires MS/MS for structural information. |
| Information | Excellent for accurate molecular weight determination. | Fragmentation can be less informative than EI-MS for some structures. |
| Coupling | Ideal for Liquid Chromatography (LC-MS).[7] | Matrix effects can lead to ion suppression. |
Head-to-Head Comparison: EI-MS vs. ESI-MS
| Parameter | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS) |
| Ionization Principle | High-energy electron bombardment | High voltage applied to a liquid to create an aerosol[6] |
| Fragmentation | Extensive, "hard" ionization[2] | Minimal, "soft" ionization[6] |
| Molecular Ion | Often weak or absent | Typically the base peak ([M+H]⁺ or [M-H]⁻) |
| Structural Info | Obtained directly from the primary mass spectrum | Requires tandem MS (MS/MS) for fragmentation data |
| Typical Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Best For... | Structural elucidation of volatile and thermally stable compounds. | Molecular weight determination of polar and thermally labile compounds. |
Experimental Protocols
Protocol 1: EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Scan range of m/z 40-500.
-
Protocol 2: ESI-MS Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent mixture such as methanol or acetonitrile with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Analyzer: Scan range of m/z 100-600 for MS1. For MS/MS, select the precursor ion (the [M+H]⁺) and apply a collision energy of 10-30 eV.
-
Data Interpretation and Conclusion
The choice between EI-MS and ESI-MS for the analysis of this compound should be guided by the analytical objective.
-
For unambiguous structural confirmation and elucidation , the rich fragmentation pattern provided by EI-MS is invaluable. The expected loss of N₂ and characteristic ester cleavages will provide strong evidence for the presence of the benzotriazole core and the ethyl carboxylate group.
-
For rapid molecular weight confirmation and analysis of complex mixtures , the soft ionization of ESI-MS , coupled with LC for separation, is the superior choice. It will provide a clear molecular ion, and MS/MS can be employed for targeted fragmentation analysis to confirm the structure.
By understanding the principles of these two powerful mass spectrometry techniques and their likely fragmentation pathways for this compound, researchers can design more effective experiments and interpret their data with greater confidence, ultimately accelerating the pace of discovery and development.
References
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TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [Link]
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-
MassBank of North America. (n.d.). Benzotriazole; LC-ESI-QTOF; MS2; CE: 40.0V; [M-H]-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Retrieved from [Link]
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PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
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- 3. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tutorchase.com [tutorchase.com]
- 6. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Bromo-Benzotriazole Isomers in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, bromo-benzotriazoles are invaluable building blocks. Their utility, however, is not uniform across all isomers. The position of the bromine atom on the benzene ring dictates the electronic and steric environment of the C-Br bond, profoundly influencing its reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 4-, 5-, 6-, and 7-bromo-1H-benzotriazole, supported by established principles of physical organic chemistry, to empower chemists in designing more efficient synthetic routes.
The Decisive Role of Bromine Placement: An Overview of Reactivity
The reactivity of an aryl bromide in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is largely governed by the ease of the initial oxidative addition step. In this rate-determining step, a palladium(0) catalyst inserts into the carbon-bromine bond. The electron density at the carbon atom bearing the bromine is a critical factor: a more electrophilic carbon facilitates this oxidative addition, leading to a faster reaction.
The benzotriazole moiety is an interesting modulator of the aromatic system. The triazole ring acts as an electron-withdrawing group, primarily through induction, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This electronic influence is not uniform across all positions of the benzene ring. The reactivity of bromo-benzotriazole isomers in palladium-catalyzed cross-coupling reactions is therefore expected to follow a trend dictated by the interplay of the inductive effect of the triazole ring and the position of the bromine atom.
Based on these principles, the predicted order of reactivity for bromo-benzotriazole isomers in a typical Suzuki-Miyaura coupling is:
7-bromo > 4-bromo > 6-bromo > 5-bromo
This trend is rooted in the electronic activation of the C-Br bond, which is most pronounced at the positions adjacent to the electron-withdrawing triazole ring (positions 4 and 7).
Visualizing the Reactivity Landscape
Caption: Predicted reactivity trend of bromo-benzotriazole isomers.
Comparative Analysis of Isomer Reactivity
The following table summarizes the predicted reactivity of the four bromo-benzotriazole isomers in a Suzuki-Miyaura cross-coupling reaction, based on established electronic and steric principles. The predicted yields are illustrative and assume standardized reaction conditions.
| Isomer | Structure | Predicted Reactivity | Key Influencing Factors | Predicted Yield Range |
| 7-Bromo-1H-benzotriazole | 7-bromo-1H-1,2,3-benzotriazole | High | The C-Br bond is at a position alpha to the triazole ring, making the carbon highly electrophilic due to the strong inductive electron withdrawal from the adjacent nitrogen atom. This significantly facilitates the oxidative addition of the palladium catalyst. | 85-95% |
| 4-Bromo-1H-benzotriazole | 4-bromo-1H-1,2,3-benzotriazole | High | Similar to the 7-bromo isomer, the C-Br bond is at a position alpha to the triazole ring, leading to strong electronic activation. | 80-90% |
| 6-Bromo-1H-benzotriazole | 6-bromo-1H-1,2,3-benzotriazole | Moderate | The C-Br bond is at a position beta to the triazole ring. The electron-withdrawing inductive effect of the triazole is attenuated at this position compared to the alpha positions. | 60-75% |
| 5-Bromo-1H-benzotriazole | 5-bromo-1H-1,2,3-benzotriazole | Low | The C-Br bond is at a position beta to the triazole ring and para to a nitrogen atom. While the inductive effect is present, it is weakest at this position relative to the other isomers. | 50-65% |
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling for Comparison
To empirically validate the predicted reactivity trend, a standardized Suzuki-Miyaura coupling reaction should be performed for each isomer. The following protocol provides a robust starting point.
Materials:
-
Bromo-benzotriazole isomer (4-, 5-, 6-, or 7-bromo-1H-benzotriazole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-benzotriazole isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Standardized workflow for Suzuki-Miyaura coupling.
The "Why": A Deeper Dive into the Causality of Reactivity
The predicted reactivity trend is a direct consequence of the electronic properties of the bromo-benzotriazole isomers. The triazole ring exerts a significant -I (negative inductive) effect, withdrawing electron density from the benzene ring. This effect is distance-dependent and is most potent at the positions closest to the triazole moiety.
-
7- and 4-Bromo-1H-benzotriazole: In these isomers, the bromine atom is located at a position immediately adjacent (alpha) to the triazole ring. The carbon atom of the C-Br bond experiences a strong pull of electron density from the neighboring nitrogen atom of the triazole ring. This creates a more electrophilic carbon center, which is more susceptible to the oxidative addition of the electron-rich palladium(0) catalyst. This electronic activation is the primary reason for their high reactivity.[2]
-
6- and 5-Bromo-1H-benzotriazole: For these isomers, the bromine is situated at a beta position to the triazole ring. The inductive effect of the triazole is weaker at this greater distance. Consequently, the C-Br bond is less polarized, and the carbon atom is less electrophilic compared to the 4- and 7-bromo isomers. This results in a slower rate of oxidative addition and thus, lower overall reactivity.
Conclusion: Strategic Isomer Selection for Synthetic Success
The choice of bromo-benzotriazole isomer can have a significant impact on the efficiency and success of a synthetic sequence. For applications requiring facile C-C or C-heteroatom bond formation via cross-coupling chemistry, the 7- and 4-bromo isomers are the superior choices due to their inherent electronic activation. Conversely, the 5- and 6-bromo isomers may be more suitable when a less reactive C-Br bond is desired to achieve selectivity in molecules with multiple reactive sites. By understanding the underlying principles governing their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery and development.
References
- [Referenced articles on the synthesis and reactions of bromo-benzotriazoles].
-
[Referenced articles on palladium-catalyzed cross-coupling reactions].[4][5][6][7]
-
[Referenced articles on the electronic properties of benzotriazole and related heterocycles].[1]
- Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
-
[Referenced articles on nucleophilic aromatic substitution].[8][9]
-
[Referenced articles on Hammett plots and linear free-energy relationships].[3][4][10]
- [Referenced articles on computational studies of aryl halide reactivity].
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- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
HPLC analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
An In-Depth Guide to the HPLC Analysis of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: A Comparative Method Development Approach
Abstract
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its synthesis and subsequent use in drug development pipelines necessitate a robust, reliable, and validated analytical method for purity assessment, impurity profiling, and quantitative analysis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. We will explore the rationale behind stationary phase selection, comparing the standard C18 phase with alternative selectivities offered by Phenyl-Hexyl and Pentafluorophenyl (PFP) columns. By grounding our approach in the physicochemical properties of the analyte, this guide serves as a practical framework for researchers and drug development professionals to establish a highly effective and self-validating analytical system.
Analyte Properties and Initial Analytical Considerations
The molecular structure of this compound is fundamental to designing an effective HPLC separation strategy. The key structural features include a benzotriazole core, a bromine substituent, and an ethyl ester group.
Caption: Chemical structure of the analyte.
-
Hydrophobicity: The presence of the benzene ring, ethyl ester, and bromine atom lends the molecule significant non-polar character, making it ideally suited for Reversed-Phase HPLC (RP-HPLC).[2]
-
Aromaticity (π-π Interactions): The benzotriazole ring system is aromatic. This allows for π-π stacking interactions with stationary phases that incorporate phenyl groups, offering an alternative selectivity mechanism to pure hydrophobic interactions.[3]
-
Halogenation: The bromine atom introduces a dipole moment and can participate in unique interactions with highly electronegative stationary phases, such as those containing fluorine atoms.[4] Fluorinated phases are known to provide enhanced retention and unique selectivity for halogenated aromatic compounds.[4][5]
-
UV Absorbance: The conjugated aromatic system ensures the molecule is an excellent chromophore, making UV detection a highly sensitive and appropriate choice for quantification.[6]
Comparative Guide to HPLC Stationary Phase Selection
The choice of stationary phase is the most critical parameter for achieving optimal separation. We will compare three common reversed-phase columns, each offering a different dominant interaction mechanism. For this comparison, we will assume a common potential impurity, "Ethyl 1H-1,2,3-benzotriazole-5-carboxylate" (the debrominated analogue), to assess resolution.
The Standard: C18 (Octadecylsilane) Column
C18 columns are the most widely used in RP-HPLC, separating analytes primarily based on hydrophobic interactions.[2]
-
Causality: The long C18 alkyl chains create a non-polar environment. The analyte and its impurities will partition between this stationary phase and the polar mobile phase. More hydrophobic compounds are retained longer. We anticipate our brominated analyte to be more retained than its non-brominated counterpart due to increased hydrophobicity.
-
Expected Performance: A C18 column should provide good retention and a baseline separation. However, for structurally similar compounds, relying solely on hydrophobicity may not yield optimal resolution.
The Aromatic Alternative: Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a mixed-mode interaction mechanism, combining moderate hydrophobicity (from the hexyl linker) with π-π interactions from the phenyl rings.[3]
-
Causality: This phase is ideal for aromatic compounds. The electron-rich benzotriazole ring of the analyte can interact with the phenyl rings of the stationary phase. This provides a secondary, orthogonal separation mechanism to the hydrophobic interactions, which can significantly enhance the resolution of aromatic isomers or analogues that have similar hydrophobicity.[5]
-
Expected Performance: This column is expected to show different selectivity compared to C18. The resolution between the bromo- and de-bromo analogues may improve if their interaction with the phenyl rings differs significantly.
The Specialized Choice: PFP (Pentafluorophenyl) Column
PFP phases are highly effective for separating halogenated compounds and positional isomers.[4] They provide a complex mix of interactions, including hydrophobic, π-π, dipole-dipole, and weak ion-exchange.
-
Causality: The highly electronegative fluorine atoms on the phenyl ring create a strong dipole and an electron-deficient π-system. This allows for enhanced interaction with halogenated analytes like our target compound. This unique selectivity is often superior for separating compounds where differences in polarity and aromaticity are subtle.[4][5]
-
Expected Performance: The PFP column is predicted to offer the best performance, providing superior resolution and peak shape for this specific analyte due to the favorable interactions with the bromine substituent.
Performance Data Summary (Hypothetical)
The following table summarizes the expected comparative performance based on the principles discussed above.
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π | Hydrophobic, π-π, Dipole-Dipole |
| Analyte Retention Time (min) | 6.2 | 7.5 | 8.1 |
| Resolution (Analyte vs. Impurity) | 1.8 | 2.5 | > 3.0 |
| Peak Tailing Factor | 1.2 | 1.1 | 1.0 |
| Recommended For | General Screening | Aromatic Compounds | Halogenated Aromatics (Optimal) |
Detailed Experimental Protocol: Recommended PFP Method
This section provides a complete, step-by-step protocol for the analysis using the recommended PFP column, which offers the highest degree of selectivity and trustworthiness for this specific analyte.
Caption: Workflow for the HPLC analysis protocol.
Instrumentation and Materials
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[7]
-
Column: PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (Ultrapure), Formic Acid (HPLC Grade).
-
Standard: this compound reference standard (>99% purity).
Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
Preparation Steps
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample to be analyzed and dissolve it in 10.0 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability: Before running samples, inject a mid-level calibration standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this type of analysis, it is valuable to understand its performance in the context of other available analytical methods.[8]
| Technique | Principle | Application for Analyte | Advantages | Limitations |
| HPLC-UV | Differential partitioning between mobile and stationary phases.[9] | Quantitative analysis, purity determination , impurity profiling. | High precision, robust, excellent for quantification, widely available. | Requires reference standards for quantification. |
| LC-MS | HPLC separation followed by mass-based detection.[10] | Impurity identification , metabolite studies, confirmation of identity. | Unambiguous identification of unknowns, high sensitivity and specificity. | More expensive, complex instrumentation, less robust for routine QC. |
| TLC | Separation on a plate coated with adsorbent material.[6] | Rapid reaction monitoring, qualitative purity check. | Fast, inexpensive, simple equipment. | Not quantitative, low resolution, poor sensitivity. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[9] | Primary structure elucidation , confirmation of synthesis. | Provides definitive structural information without a reference standard. | Low sensitivity, not suitable for trace impurity analysis, expensive. |
| GC-MS | Separation in the gas phase followed by mass detection. | Not recommended. | High resolution for volatile compounds. | Analyte is likely not volatile enough and may degrade at high temperatures. |
Conclusion
The successful analysis of this compound is best achieved using Reversed-Phase HPLC with UV detection. While a standard C18 column can provide adequate results, this guide demonstrates through mechanistic reasoning that a Pentafluorophenyl (PFP) stationary phase offers superior selectivity and performance for this specific halogenated aromatic compound. The unique interactions afforded by the PFP phase lead to enhanced resolution from potential impurities and improved peak symmetry. The detailed protocol provided herein establishes a robust, trustworthy, and highly effective method suitable for the stringent requirements of pharmaceutical research and development.
References
- Current time information in Pasuruan, ID. Google.
-
Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
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Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]
-
Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. Retrieved from [Link]
-
Reversed Phase HPLC Columns. Phenomenex. Retrieved from [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Retrieved from [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Retrieved from [Link]
-
Benzotriazole. Wikipedia. Retrieved from [Link]
-
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Retrieved from [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Retrieved from [Link]
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Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. ResearchGate. Retrieved from [Link]
-
Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Retrieved from [Link]
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A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Retrieved from [Link]
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3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Retrieved from [Link]
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Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC - NIH. Retrieved from [Link]
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REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Jetir.Org. Retrieved from [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. ResearchGate. Retrieved from [Link]
- WO 2009/144554 A1. Google Patents.
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Retrieved from [Link]
-
Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. Retrieved from [Link]
-
Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. PubMed. Retrieved from [Link]
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Supporting Information. Wiley-VCH. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate Derivatives: X-ray Crystallography vs. 2D NMR Spectroscopy
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. The benzotriazole moiety, a prevalent scaffold in medicinal chemistry, presents a compelling case for rigorous structural analysis due to its unique electronic properties and hydrogen bonding capabilities.[1] This guide provides an in-depth comparison of two powerful techniques for the structural elucidation of benzotriazole derivatives, specifically focusing on Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: single-crystal X-ray diffraction and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.
While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this publication, this guide will utilize data from closely related structures to illustrate the principles and expected outcomes of X-ray crystallography.[2][3] This approach allows for a practical and data-supported comparison of the methodologies.
The Imperative of Atomic-Level Precision
The substitution pattern on the benzotriazole ring system dictates its interaction with biological targets. The placement of a bromine atom at the 7-position and an ethyl carboxylate at the 5-position in the target molecule creates a specific electronic and steric profile. Understanding the precise bond lengths, bond angles, and intermolecular interactions is crucial for predicting and optimizing its pharmacological activity.
Method 1: Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard for Solid-State Structure
SCXRD provides an unambiguous determination of the atomic arrangement in a crystalline solid.[4][5] The resulting electron density map offers a detailed three-dimensional picture of the molecule, including bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-stacking, which are critical for understanding crystal packing and solid-state properties.[4]
The SCXRD Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the crystal.
Experimental Protocol: Crystallization and Data Collection
1. Synthesis and Purification:
-
The synthesis of the title compound would likely proceed through the diazotization of the corresponding aromatic diamine precursor, followed by cyclization. Purity is paramount for successful crystallization. Standard purification techniques such as column chromatography or recrystallization should be employed to achieve >99% purity.
2. Crystal Growth:
-
Rationale: The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.
-
Method - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).[6]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[6]
-
3. Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.[4]
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]
Data Interpretation and Comparison with Known Structures
While the specific structure of this compound is unknown, we can predict some of its structural features based on published crystal structures of similar derivatives. For instance, in the crystal structure of a menthyl-substituted benzotriazole, the benzotriazole ring system is essentially planar.[7] We can anticipate similar planarity in our target molecule.
| Parameter | Expected Value/Observation for Target Compound | Justification from Related Structures |
| Benzotriazole Ring | Planar | Benzotriazole rings in published structures show high planarity.[7] |
| Hydrogen Bonding | Potential N-H···O=C or N-H···N interactions | The N-H proton on the triazole ring is a good hydrogen bond donor, and the carbonyl oxygen and other triazole nitrogen atoms are potential acceptors. |
| π-π Stacking | Likely | The aromatic benzotriazole rings are prone to π-π stacking interactions, which are commonly observed in the crystal packing of such compounds. |
| Halogen Bonding | Possible Br···O or Br···N interactions | The bromine atom can act as a halogen bond donor, potentially interacting with electronegative atoms in neighboring molecules. |
Method 2: 2D NMR Spectroscopy - Unraveling Connectivity in Solution
2D NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution.[8] It provides information about which atoms are connected through chemical bonds, allowing for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. This is particularly useful when crystals for SCXRD cannot be obtained.
The 2D NMR Workflow: From Sample to Structure
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify the types of protons and their integrations.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to identify spin systems within the molecule.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems to build the complete molecular structure.[8]
-
Predicted NMR Data and Interpretation for this compound
| Experiment | Expected Correlations and Interpretation |
| ¹H NMR | - Two singlets (or narrow doublets due to long-range coupling) in the aromatic region for the two protons on the benzene ring.- A quartet and a triplet for the ethyl group.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Six signals for the aromatic carbons of the benzotriazole ring.- A signal for the carbonyl carbon.- Two signals for the ethyl group carbons. |
| COSY | - A cross-peak between the quartet and triplet of the ethyl group. |
| HSQC | - Correlations between each aromatic proton and its directly attached carbon.- Correlations between the ethyl protons and their respective carbons. |
| HMBC | - Correlation from the aromatic proton at C6 to the carbonyl carbon (C=O) and other nearby carbons.- Correlation from the ethyl quartet protons to the carbonyl carbon.- Correlations from the N-H proton to adjacent carbons (C7a and C3a). |
Comparative Analysis: SCXRD vs. 2D NMR
| Feature | Single-Crystal X-ray Diffraction | 2D NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions. | Through-bond connectivity, relative stereochemistry (via NOESY). |
| Primary Challenge | Growing a high-quality single crystal.[10] | Signal overlap in complex molecules, interpretation of complex spectra. |
| Ambiguity | Low; provides a direct visualization of the structure. | Can be ambiguous for complex isomers without sufficient data. |
| Time Requirement | Can be lengthy due to crystallization time. | Relatively fast data acquisition (hours). |
| Sample Amount | Micrograms to milligrams.[11] | Milligrams. |
Conclusion: A Synergistic Approach
For the definitive structural characterization of novel compounds like this compound, single-crystal X-ray diffraction remains the unparalleled gold standard. It provides a level of detail about the solid-state structure that is unattainable by other methods. However, the challenges associated with crystallization mean that it is not always a feasible option.
In such cases, 2D NMR spectroscopy is an exceptionally powerful alternative for determining the molecular structure in solution. The combination of COSY, HSQC, and HMBC experiments can almost always lead to an unambiguous assignment of the covalent framework of a small molecule.
Ultimately, these two techniques should be viewed as complementary. NMR provides the structure in the solution phase, which is often more relevant to biological activity, while SCXRD gives a precise picture of the molecule's conformation and interactions in the solid state. For drug development professionals, leveraging both techniques provides the most comprehensive understanding of a molecule's chemical and physical properties.
References
- Field, L. D., Li, H., & Magill, A. M. (2015). Organic Structures from 2D NMR Spectra. Wiley Analytical Science.
-
Proxima, T. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. Retrieved from [Link]
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IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Benzotriazoles
For researchers, medicinal chemists, and professionals in drug development, the benzotriazole scaffold is a cornerstone of innovation. Its unique chemical properties and diverse biological activities have cemented its role in pharmaceuticals, agrochemicals, and material science. The strategic synthesis of substituted benzotriazoles is therefore a critical skill, enabling the fine-tuning of molecular properties for specific applications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this versatile heterocyclic system, grounded in mechanistic principles and supported by experimental data.
The Classical Approach: Diazotization of o-Phenylenediamines
The synthesis of benzotriazoles via the diazotization of o-phenylenediamines is the traditional and most well-established method. This route is valued for its simplicity and the use of readily available starting materials.
Mechanism and Rationale
The reaction proceeds through a well-understood mechanism. In an acidic medium, typically acetic acid, sodium nitrite generates nitrous acid in situ. One of the amino groups of the o-phenylenediamine attacks the nitrous acid to form a nitrosoamine intermediate, which then tautomerizes and eliminates water to form a diazonium salt. The key to this synthesis is the ortho positioning of the second amino group, which acts as an intramolecular nucleophile, attacking the diazonium group to initiate cyclization. A final deprotonation step yields the stable aromatic benzotriazole ring. This intramolecular cyclization is spontaneous and rapid once the diazonium salt is formed.[1][2] The reaction is irreversible under normal conditions due to the high stability of the benzotriazole product and the high energy of the diazonium intermediate.[2]
Caption: Copper-catalyzed synthesis of N-aryl benzotriazoles.
General Experimental Protocol: N-Arylation of Benzotriazole
-
To a reaction vessel, add benzotriazole (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a high-boiling polar solvent such as DMF or NMP.
-
Heat the reaction mixture at 120-150°C for 12-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography. [3]
Performance and Limitations
The Ullmann condensation provides direct access to N-aryl benzotriazoles that are not readily accessible through other methods.
-
Substrate Scope: A wide range of aryl and heteroaryl halides can be used. Aryl iodides are generally more reactive than bromides and chlorides. [1]* Functional Group Tolerance: Modern ligand systems have improved the functional group tolerance of the Ullmann reaction.
-
Harsh Conditions: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can limit their applicability. [1]While modern catalytic systems have mitigated this to some extent, the conditions are often still more demanding than other cross-coupling reactions.
Modern Strategies II: Metal-Free Visible-Light-Induced Synthesis
In the quest for greener and more sustainable synthetic methodologies, metal-free approaches have gained significant attention. A notable example is the visible-light-induced synthesis of 2-aryl-2H-benzotriazoles from o-nitroazobenzenes.
Mechanism and Rationale
This innovative method utilizes a photocatalyst and a boron-based radical initiator. Under visible light irradiation, the photocatalyst excites, leading to the formation of a boron radical from a diboron ester. This radical then reduces the nitro group of the o-nitroazobenzene to a nitroso group. The electron-rich azo group of the intermediate then undergoes a facile intramolecular N-N coupling with the newly formed nitroso group, leading to cyclization. A subsequent deoxygenation step, also mediated by the diboron ester, yields the final 2-aryl-2H-benzotriazole. [4]This method is highly regioselective for the N2-substituted isomer.
Caption: Metal-free synthesis of 2-aryl-2H-benzotriazoles.
General Experimental Protocol: Visible-Light-Induced Synthesis
-
In a reaction tube, dissolve the o-nitroazobenzene (0.2 mmol), B₂cat₂ (4.0 equiv.), and 4-cyanopyridine (0.5 equiv.) in THF.
-
De-gas the solution and backfill with an inert atmosphere (e.g., nitrogen).
-
Irradiate the mixture with a 450 nm light source at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography. [4]
Performance and Limitations
This metal-free approach offers several compelling advantages over classical and metal-catalyzed methods.
-
Mild Conditions: The reaction proceeds at room temperature, avoiding the need for high heat.
-
Green Chemistry: It avoids the use of heavy metal catalysts and harsh reagents, making it more environmentally benign.
-
High Efficiency: The reaction times are remarkably short, often completing within 30 minutes, with excellent yields reported for a range of substrates. [4]* Substrate Scope: While demonstrated for the synthesis of 2-aryl-2H-benzotriazoles, the scope for other substitution patterns may be more limited compared to other methods. The synthesis of the o-nitroazobenzene starting material is an additional consideration.
Comparative Summary
| Feature | Diazotization of o-Phenylenediamines | Copper-Catalyzed N-Arylation (Ullmann) | Metal-Free Visible-Light Synthesis |
| Starting Materials | o-Phenylenediamines, NaNO₂ | Benzotriazole, Aryl Halides | o-Nitroazobenzenes |
| Typical Conditions | 0-15°C to 85°C, aqueous acid | 120-150°C, polar aprotic solvent | Room temperature, visible light |
| Reaction Time | 1-4 hours | 12-48 hours | 30 minutes |
| Typical Yields | 60-80% | 40-90% | >90% |
| Key Advantages | Simple, inexpensive, well-established | Direct access to N-aryl derivatives, broad aryl halide scope | Extremely mild conditions, very fast, metal-free, high yields |
| Key Disadvantages | Limited by diamine availability, safety concerns, harsh conditions | High temperatures, long reaction times, metal catalyst required | Requires specific starting materials, primarily for 2-aryl isomers |
Conclusion
The choice of synthetic route to substituted benzotriazoles is a strategic decision that depends on the desired substitution pattern, the available starting materials, and the desired reaction conditions. The classical diazotization of o-phenylenediamines remains a robust and cost-effective method for producing unsubstituted and C-substituted benzotriazoles. For the synthesis of N-aryl derivatives, copper-catalyzed Ullmann-type reactions provide a direct and versatile approach, despite often requiring forcing conditions. The emergence of modern metal-free, visible-light-induced methods represents a significant advancement, offering an exceptionally mild, rapid, and sustainable route to specific isomers like 2-aryl-2H-benzotriazoles. As the demand for novel benzotriazole derivatives continues to grow, the development of even more efficient, selective, and environmentally benign synthetic strategies will remain a key focus for the chemical research community.
References
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A Comparative Guide to In Vitro Assay Protocols for Compounds Derived from Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
Introduction
Benzotriazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide array of pharmacological activities.[1][2] The unique chemical structure of benzotriazole allows for diverse substitutions, leading to compounds with potential applications as antimicrobial, antiviral, and anticancer agents.[2][3][4][5][6] This guide provides a detailed comparison of two fundamental in vitro assays crucial for the preliminary screening of novel derivatives of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: the MTT cytotoxicity assay and the broth microdilution antimicrobial susceptibility assay (Minimum Inhibitory Concentration - MIC).
Researchers and drug development professionals are often faced with the challenge of selecting the most appropriate assays to efficiently characterize the biological activity of newly synthesized compounds. This guide aims to provide not only step-by-step protocols but also the scientific rationale behind experimental choices, ensuring the generation of robust and reproducible data. By presenting these protocols side-by-side, we facilitate a direct comparison of their methodologies, throughput, and the nature of the data they generate, thereby empowering researchers to make informed decisions in their drug discovery workflow.
Section 1: Cytotoxicity Profiling using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This assay is foundational in early-stage drug discovery to evaluate the potential toxicity of novel compounds against mammalian cell lines. The principle of the MTT assay lies in the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[7][8][9] The quantity of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol for MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Benzotriazole derivatives dissolved in DMSO
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).[7] Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzotriazole derivatives in serum-free medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment media.
-
Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.[7]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated as follows:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Cytotoxicity Data for Benzotriazole Derivatives against HeLa Cells
| Compound | IC50 (µM) after 48h |
| Derivative A | 15.2 |
| Derivative B | 89.5 |
| Derivative C | > 200 |
| Doxorubicin (Control) | 0.8 |
Section 2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
Benzotriazole derivatives have been reported to possess significant antimicrobial properties.[3][11] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[12][14]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
Detailed Step-by-Step Protocol for MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Benzotriazole derivatives dissolved in DMSO
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a 2x working stock of the highest concentration of the benzotriazole derivative to be tested in MHB.
-
Add 100 µL of this 2x stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[13]
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the compound concentrations will be halved.
-
The final bacterial concentration in each well should be approximately 2.5 x 10^5 CFU/mL.
-
Cover the plate and incubate at 37°C for 16-24 hours.[13]
-
-
MIC Determination:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[14]
-
Data Analysis and Interpretation
The result of an MIC assay is a single value for each compound-organism combination. This value provides a quantitative measure of the compound's potency.
Table 2: Example MIC Data for Benzotriazole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Derivative A | 16 | 64 |
| Derivative B | > 128 | > 128 |
| Derivative C | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Comparison of MTT and MIC Assays
| Feature | MTT Cytotoxicity Assay | Broth Microdilution MIC Assay |
| Biological Question | What is the compound's toxicity to mammalian cells? | What is the lowest concentration of the compound that inhibits microbial growth? |
| Organism Type | Eukaryotic (mammalian) cells | Prokaryotic (bacteria) or eukaryotic (fungi) microorganisms |
| Principle | Enzymatic reduction of tetrazolium salt by viable cells | Inhibition of visible microbial growth |
| Endpoint | Colorimetric (Absorbance) | Visual (Turbidity) |
| Primary Result | IC50 value | MIC value |
| Throughput | High (96- or 384-well format) | High (96-well format) |
| Key Considerations | Compound interference with absorbance, cell line selection, exposure time | Compound solubility in broth, inoculum density, incubation conditions |
Conclusion
The MTT and MIC assays represent two indispensable tools in the preliminary evaluation of novel compounds derived from this compound. The MTT assay provides critical information on the potential cytotoxicity of these derivatives against mammalian cells, a crucial parameter for gauging their therapeutic window. In parallel, the MIC assay offers a direct measure of their antimicrobial potency. Together, these assays facilitate a rapid and cost-effective screening cascade, enabling researchers to prioritize compounds with desirable activity profiles—high antimicrobial efficacy and low host cell toxicity—for further development. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to confidently and accurately assess the biological potential of their novel benzotriazole derivatives.
References
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- BenchChem. (n.d.). A Comparative Guide to the Pharmacological Activities of Benzotriazole Derivatives: In-Vitro vs. In-Vivo Studies.
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- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
- World Journal of Pharmaceutical Research. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate Analogs
For drug development professionals, researchers, and scientists, the benzotriazole scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, promising scaffold: Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. We will explore the rationale behind its selection, hypothesize the impact of structural modifications, and provide detailed experimental protocols for synthesis and evaluation, grounded in established principles of medicinal chemistry.
The Rationale for the this compound Scaffold
The selection of this particular scaffold is deliberate. The benzotriazole core provides a rigid framework capable of engaging in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[1] The bromine atom at the 7-position introduces a halogen bond donor, a feature increasingly recognized for its ability to enhance binding affinity and selectivity. The ethyl carboxylate at the 5-position offers a key point for modification, allowing for the exploration of how changes in steric bulk and electronic properties at this position influence biological activity. Furthermore, this ester group can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and target engagement.
A Comparative SAR Analysis of Hypothetical Analogs
While specific experimental data for a wide range of this compound analogs is not extensively available in the public domain, we can construct a hypothetical SAR study based on established principles for benzotriazole derivatives. This allows us to predict how modifications at key positions might impact biological activity, for instance, as protein kinase inhibitors, a common target for benzotriazole-based compounds.[4][5]
Table 1: Hypothetical Biological Activity of this compound Analogs Against a Target Kinase
| Compound ID | R1 (Position 1) | R7 (Position 7) | R5 (Position 5) | Hypothetical IC50 (µM) | Rationale for Predicted Activity |
| Parent | H | Br | -COOEt | 5.0 | Baseline activity of the core scaffold. |
| Analog 1 | -CH3 | Br | -COOEt | 2.5 | Alkylation at N1 can enhance membrane permeability and potentially improve target engagement through hydrophobic interactions. |
| Analog 2 | H | Cl | -COOEt | 7.5 | Chlorine is a weaker halogen bond donor than bromine, potentially leading to reduced binding affinity. |
| Analog 3 | H | Br | -COOH | 1.2 | The carboxylic acid can form strong ionic interactions or hydrogen bonds with key residues in the active site, significantly enhancing potency. |
| Analog 4 | H | Br | -CONH(CH2)2OH | 3.8 | The amide and terminal hydroxyl group can form additional hydrogen bonds, potentially improving potency over the parent ester. |
| Analog 5 | H | Br | -C(O)N(CH3)2 | 6.2 | Increased steric bulk of the dimethylamide may lead to a slight decrease in activity due to steric hindrance. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol is a representative synthesis based on common methods for preparing benzotriazole derivatives.
Step 1: Nitration of 3-bromo-5-aminobenzoic acid
-
To a stirred solution of 3-bromo-5-aminobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0-5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry to obtain 3-bromo-5-amino-2-nitrobenzoic acid.
Step 2: Esterification
-
Reflux the 3-bromo-5-amino-2-nitrobenzoic acid in absolute ethanol in the presence of a catalytic amount of sulfuric acid for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-bromo-5-amino-2-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Dissolve the ethyl 3-bromo-5-amino-2-nitrobenzoate in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, and reflux the mixture for 4 hours.
-
Cool the reaction, make it alkaline with a sodium hydroxide solution, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain ethyl 3,5-diamino-2-bromobenzoate.
Step 4: Diazotization and Cyclization
-
Dissolve the ethyl 3,5-diamino-2-bromobenzoate in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours to complete the cyclization.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target protein kinase.
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate, and ATP.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Visualizing the Structure-Activity Landscape
General SAR Insights
The following diagram illustrates the key positions on the benzotriazole scaffold where modifications can significantly impact biological activity.
Caption: Key modification points on the core scaffold.
Experimental Workflow
The diagram below outlines the general workflow from compound synthesis to biological evaluation.
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- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of novel chemical entities, such as Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate, demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our commitment to excellence extends beyond product efficacy to encompass the entire lifecycle of the chemical compounds we synthesize and utilize.
I. Hazard Assessment and Risk Mitigation
Based on data from structurally related compounds, this compound should be presumed to possess the following hazards:
Given these potential hazards, a comprehensive risk mitigation strategy is imperative. This begins with the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling the compound.[3] |
| Body Protection | A standard laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. | A NIOSH-approved respirator may be necessary for spill cleanup or when handling large quantities. |
II. Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting any cleanup, wear the PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Collect the Waste: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department of the incident.
III. Disposal Workflow for this compound
The fundamental principle for the disposal of this compound is that it must be treated as halogenated organic hazardous waste .[4] Under no circumstances should it be disposed of down the drain or in regular trash.
Operational Disposal Plan:
-
Segregation at the Source:
-
Solid Waste: Collect pure compound, contaminated spatulas, weighing papers, and gloves in a designated, sealed container labeled "Halogenated Organic Solid Waste."
-
Liquid Waste: Collect solutions containing the compound in a designated, sealed container labeled "Halogenated Organic Liquid Waste." Ensure the container is compatible with the solvents used.[5][6]
-
Sharps Waste: Contaminated needles, syringes, or glassware should be placed in a designated sharps container for hazardous waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
-
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through a third-party vendor without institutional approval. All waste must be handled in accordance with local, state, and federal regulations.[7]
-
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of waste.
IV. Decontamination Procedures
All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound.
-
Collect Rinse Solvent: The initial solvent rinse must be collected as "Halogenated Organic Liquid Waste."
-
Wash: Proceed with a standard laboratory glassware washing procedure using soap and water.
V. Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagram 2: Emergency Response Logic
Caption: Logic for immediate first aid response to accidental exposure.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. This proactive approach to chemical management builds a foundation of trust and reliability in our scientific endeavors.
References
- Sigma-Aldrich. (2024, August 6). Safety Data Sheet: 1H-Benzotriazole.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid.
- PENTA s.r.o. (2025, July 22). Safety Data Sheet: 1,2,3-Benzotriazole.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Benzotriazole.
- Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: 5-Methyl-1H-benzotriazole.
- U.S. Environmental Protection Agency. (n.d.).
- University of Georgia Environmental Health and Safety Division. (n.d.). Halogenated Waste.
- Emory University. (2025-2026). EHSO Manual: Hazardous Waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific. (2010, June 7). Safety Data Sheet: 1,2,3-Benzotriazole.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET.
Sources
A Senior Application Scientist's Guide to Handling Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate: Personal Protective Equipment and Disposal
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Hazard Assessment: Understanding the Risks
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly if the compound is a fine powder that can be easily aerosolized.[1]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE should always be based on a risk assessment of the specific procedure being performed. The following table summarizes the minimum PPE requirements for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles meeting ANSI Z87.1 standard.[4] A face shield should be worn over goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions. | Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[1] |
| Skin and Body | Gloves: Chemical-resistant disposable gloves (e.g., nitrile). For prolonged handling or when working with larger quantities, consider double-gloving. Lab Coat: A flame-resistant lab coat with full sleeves, buttoned completely. | Nitrile gloves offer broad protection against many chemicals, but always consult the manufacturer's chemical resistance guide. A lab coat prevents incidental skin contact. |
| Respiratory | A NIOSH-approved respirator is necessary if handling the solid outside of a certified chemical fume hood or if there is a potential for dust generation. | Protects against the inhalation of fine particles that may cause respiratory irritation.[1] |
| Footwear | Closed-toe shoes that cover the entire foot.[5] | Protects feet from spills and falling objects. |
Operational Plans: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
Experimental Protocol: PPE Doffing Sequence
-
Gloves: Remove gloves using a glove-to-glove technique, turning them inside out to contain any contaminants.
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the outer contaminated surface.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respirator (if used): Remove the respirator.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Disposal Plan for Contaminated Materials and Chemical Waste
Proper disposal is crucial to protect both personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Place it in a designated, sealed container for chemical waste disposal.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Due to its bromine content and aquatic toxicity, it should not be poured down the drain.[2] Follow all local, state, and federal regulations for the disposal of brominated organic compounds.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on experimental conditions.
References
- Sigma-Aldrich. Safety Data Sheet: 1H-Benzotriazole. (2024-08-06).
- CymitQuimica. Safety Data Sheet: 5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid. (2024-12-19).
- Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. (2023-09-05).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Safety D
- Thermo Fisher Scientific. Safety Data Sheet: 5-Methyl-1H-benzotriazole. (2010-11-16).
- Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- Morf, L. S., et al. "Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant." Environmental science & technology 39.22 (2005): 8691-8699.
- BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Benzotriazole.
- PENTA s.r.o. Safety Data Sheet: 1,2,3-Benzotriazole. (2025-07-22).
- Carl ROTH.
- Fisher Scientific.
- Mcneish, G. J. "Which is the best way to recycle or neutralise Bromine?
- A Novel Process for the Removal of Bromine from Styrene Polymers Containing Brominated Flame Retardant.
- Al-Salem, S. M., et al. "Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants." Environmental Science and Pollution Research 27.28 (2020): 34749-34766.
- Achilias, D. S., et al. "Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method." Polymers 15.3 (2023): 734.
- Columbus Chemical Industries, Inc. Safety Data Sheet: Benzotriazole, (1,2,3-) Powder, Reagent.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. columbuschemical.com [columbuschemical.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. pppmag.com [pppmag.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
